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2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol Documentation Hub

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  • Product: 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol

Core Science & Biosynthesis

Foundational

synthesis of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol

This technical guide details the synthesis of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: 1241347-85-2). This molecule is a functionalized nitropyridine derivative, typically utilized as a pharmacophore scaff...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: 1241347-85-2). This molecule is a functionalized nitropyridine derivative, typically utilized as a pharmacophore scaffold in the development of kinase inhibitors or nicotinic acetylcholine receptor (nAChR) ligands.

The synthesis relies on a Nucleophilic Aromatic Substitution (


)  strategy.[1][2][3][4][5] The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position, facilitating the displacement of a leaving group (chloride) by the primary amine of the amino-alcohol side chain.

PART 1: RETROSYNTHETIC ANALYSIS & STRATEGY

To design a robust synthetic route, we deconstruct the target molecule into two commercially viable precursors.

Strategic Disconnection

The C-N bond connecting the pyridine ring and the alkyl chain is the strategic disconnection point.

  • Electrophile: 2-Chloro-3-nitropyridine . The chlorine atom is a good leaving group, and the ortho-nitro group activates the carbon for nucleophilic attack.

  • Nucleophile: 1-Amino-2-methylbutan-2-ol . A primary amine with a tertiary alcohol handle. The primary amine is significantly more nucleophilic than the tertiary alcohol, ensuring chemoselectivity without the need for protecting groups.

Reaction Scheme Visualization

Retrosynthesis Product Target: 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol Arrow Retrosynthesis Product->Arrow Precursor1 Electrophile: 2-Chloro-3-nitropyridine (Activated Heterocycle) Arrow->Precursor1 C-N Disconnection Precursor2 Nucleophile: 1-Amino-2-methylbutan-2-ol (Amino Alcohol) Arrow->Precursor2

Figure 1: Retrosynthetic breakdown of the target molecule into activated pyridine and amino-alcohol components.

PART 2: MECHANISTIC INSIGHT ( )

Understanding the mechanism is critical for troubleshooting low yields or impurities. This is not a concerted


 reaction; it proceeds via an addition-elimination pathway.
  • Addition (Rate-Determining Step): The lone pair of the primary amine attacks the C2 position of the pyridine. The

    
    -electrons from the C=N bond are delocalized onto the electronegative nitrogen and the nitro group, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
    
  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ), yielding the protonated product.
    
  • Deprotonation: A base (auxiliary or excess amine) removes the proton from the bridging nitrogen to form the neutral final product.

Mechanistic Pathway

Mechanism Step1 Reactants: 2-Cl-3-NO2-Py + Amine Step2 Transition State: Meisenheimer Complex (Resonance Stabilized) Step1->Step2 Nucleophilic Attack Step3 Elimination: Loss of Cl- Step2->Step3 Restoration of Aromaticity Step4 Product: N-Substituted Pyridine Step3->Step4 Deprotonation

Figure 2: Stepwise addition-elimination mechanism characteristic of


 reactions on nitropyridines.

PART 3: EXPERIMENTAL PROTOCOL

This protocol is designed for a 10 mmol scale . It uses Ethanol (EtOH) as a solvent, which is green, polar enough to stabilize the transition state, and allows for easy workup.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][6]AmountRole
2-Chloro-3-nitropyridine 158.541.01.59 gElectrophile
1-Amino-2-methylbutan-2-ol 103.161.11.13 gNucleophile
Triethylamine (

)
101.191.52.1 mLBase (Acid Scavenger)
Ethanol (Anhydrous) --20 mLSolvent
Step-by-Step Procedure
1. Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-Chloro-3-nitropyridine (1.59 g, 10 mmol).

  • Add Ethanol (20 mL) and stir until the solid is fully dissolved. Note: The solution will likely be pale yellow.

  • Add Triethylamine (2.1 mL, 15 mmol). Reasoning: Neutralizes the HCl generated during the reaction, driving the equilibrium forward.

  • Add 1-Amino-2-methylbutan-2-ol (1.13 g, 11 mmol) dropwise.

2. Reaction Execution
  • Heat the mixture to reflux (approx. 80°C) using an oil bath.

  • Maintain reflux for 3–5 hours .

  • Monitor: Check progress via TLC (System: 50% Ethyl Acetate / 50% Hexanes).

    • Starting Material (

      
      ) should disappear.
      
    • Product (

      
      ) will appear as a bright yellow/orange spot (nitro compounds are often colored).
      
3. Workup
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol.

  • Dissolve the resulting yellow residue in Ethyl Acetate (50 mL) .

  • Wash the organic layer with:

    • Water (2 x 20 mL) : Removes triethylammonium chloride salts.

    • Brine (1 x 20 mL) : Removes residual water.

  • Dry the organic phase over anhydrous

    
      (Sodium Sulfate).[2]
    
  • Filter and concentrate in vacuo to yield the crude product.

4. Purification
  • Recrystallization (Recommended): The crude solid can often be recrystallized from a mixture of EtOH/Hexane (1:5) or IPA/Heptane .

  • Flash Chromatography (Alternative): If oil remains, purify on silica gel eluting with a gradient of 0%

    
     60% EtOAc in Hexanes.
    

PART 4: PROCESS OPTIMIZATION & TROUBLESHOOTING

Critical Control Points
IssueCauseSolution
Low Conversion Steric hindrance of the amine or low temperature.Switch solvent to Acetonitrile (

)
or DMF and heat to 90-100°C.
Bis-substitution Excess amine attacking the nitro group (rare but possible).Strictly control stoichiometry (1.1 equiv amine) and temperature.
Regioselectivity Attack at C4 or C6?Unlikely. The 3-nitro group directs attack primarily to C2 due to the "ortho-effect" and chelation stabilization.
O-Alkylation Alcohol group reacting instead of amine.The amine is significantly more nucleophilic. Do not use strong bases like NaH which would deprotonate the alcohol. Use mild bases (

,

).
Workflow Diagram

Workflow Start Start: Dissolve 2-Cl-3-NO2-Py in EtOH AddReagents Add Et3N (Base) Add Amino Alcohol Start->AddReagents Reflux Reflux at 80°C (3-5 Hours) AddReagents->Reflux Check TLC Check: SM Consumed? Reflux->Check Check->Reflux No Workup Evaporate Solvent Partition EtOAc/Water Check->Workup Yes Purify Recrystallize (EtOH/Hexane) Workup->Purify

Figure 3: Operational workflow for the synthesis and purification of the target compound.

PART 5: SAFETY & HANDLING

  • Nitropyridines: Can be energetic.[7] While 2-chloro-3-nitropyridine is generally stable, avoid subjecting the dry solid to excessive heat or friction.

  • Sensitization: Nitropyridines are potential skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Waste: Aqueous waste will contain triethylamine hydrochloride and traces of pyridine; dispose of in accordance with halogenated organic waste protocols.

PART 6: REFERENCES

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. (General protocols for

    
     on 2-halo-3-nitropyridines).
    
    
  • ChemScene. Product Data: 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS 1241347-85-2).[8] (Confirmation of target structure and stability).

  • Salomé, C., et al. Regioselective nucleophilic substitution of 2-chloro-3-nitropyridine.[9] (Mechanistic grounding for C2 selectivity). Cited in general literature for nitropyridine functionalization.

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (

    
    ): Introduction and Mechanism. (Theoretical basis for addition-elimination).
    
    

Sources

Exploratory

mechanism of action for 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol

An In-Depth Technical Guide on the Strategic Role of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol in Kinase Inhibitor Development Executive Summary In the context of rational drug design, the "mechanism of action" (...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Strategic Role of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol in Kinase Inhibitor Development

Executive Summary

In the context of rational drug design, the "mechanism of action" (MOA) of a specialized synthetic intermediate extends beyond biological target engagement. For a building block like 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: [1]), the MOA is bipartite:

  • Chemical Reactivity Mechanism: Its programmed ability to undergo reductive cyclization to form privileged heterocyclic scaffolds.

  • Pharmacodynamic Contribution: The specific spatial and electrostatic properties its aliphatic appendage imparts to the final active pharmaceutical ingredient (API).

This whitepaper deconstructs the causality behind utilizing this specific ortho-nitroaniline derivative as a pivotal precursor for N-alkylated imidazo[4,5-b]pyridines —a core pharmacophore in modern kinase inhibitors targeting RIPK2 (Receptor-interacting serine/threonine-protein kinase 2) for autoimmune diseases and oncology [2].

Part 1: Chemical Mechanism of Action (Reactivity & Scaffold Generation)

The architectural brilliance of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol lies in its pre-organization for ring closure. The molecule is synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-3-nitropyridine and 1-amino-2-methylbutan-2-ol.

Causality of Structural Features:

  • The Nitro Group (C3): Acts as a powerful electron-withdrawing group (EWG), depleting electron density at the C2 position to lower the activation energy for nucleophilic attack. Post-SNAr, it serves as a masked amine, awaiting reduction to facilitate cyclization.

  • The 2-Methylbutan-2-ol Appendage: The choice of this specific amine is highly deliberate. The tertiary alcohol is sterically hindered, preventing unwanted side reactions (such as esterification or oxidation) during subsequent harsh synthetic steps. Furthermore, the gem-dimethyl/ethyl bulk adjacent to the hydroxyl group locks the conformation of the side chain, which is critical for the final drug's binding thermodynamics.

G A 2-Chloro-3- nitropyridine C 2-Methyl-1-((3-nitropyridin -2-yl)amino)butan-2-ol (Target Intermediate) A->C SNAr DIPEA, 80°C B 1-Amino-2-methyl butan-2-ol B->C SNAr DIPEA, 80°C D Catalytic Hydrogenation (Pd/C, H2) C->D E 2,3-Diamine Intermediate D->E Reduction F Cyclization (Orthoester/Acid) E->F G Imidazo[4,5-b]pyridine Kinase Inhibitor F->G Ring Closure

Workflow: SNAr synthesis and reductive cyclization to imidazo[4,5-b]pyridine.

Part 2: Biological Translation (Pharmacophore Mapping)

Once cyclized into an imidazo[4,5-b]pyridine API, the 2-methylbutan-2-ol moiety transitions from a synthetic handle to a critical pharmacodynamic effector. In the ATP-binding pocket of kinases like RIPK2, the molecule functions as an adenine mimetic [3].

Target Engagement Dynamics:

  • Hinge Region Anchoring: The imidazopyridine core forms bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • Solvent Channel Exploitation: The 2-methylbutan-2-ol group, now attached to the N3 position of the imidazole ring, projects outward into the ribose-binding pocket and the solvent-exposed channel.

  • Entropic Optimization: The steric bulk of the ethyl and methyl groups on the appendage restricts bond rotation. This pre-organizes the hydroxyl group to form a stable hydrogen bond with solvent water molecules or polar residues (e.g., Asp/Glu) at the pocket's edge, significantly reducing the entropic penalty of binding and increasing target residence time.

G cluster_0 Imidazo[4,5-b]pyridine Pharmacophore Mapping Kinase Kinase ATP-Binding Pocket (e.g., RIPK2) Core Imidazopyridine Core Hinge Region Binding (H-Bonds) Core->Kinase Anchors molecule Appendage 2-Methylbutan-2-ol Moiety Solvent Channel (Steric Bulk & OH H-bond) Appendage->Kinase Enhances residence time & solubility Substituent C6/C7 Substituents DFG Motif / Activation Loop (Selectivity) Substituent->Kinase Dictates Type I vs Type II profile

Logical relationship mapping of structural features to kinase pocket binding.

Part 3: Self-Validating Experimental Workflows

To ensure high-fidelity synthesis of this intermediate and its downstream API, the following protocols are designed as self-validating systems, where physicochemical changes inherently confirm reaction success.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Generate 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol.

  • Step 1: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and 1-amino-2-methylbutan-2-ol (1.2 eq) in anhydrous acetonitrile.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sink, neutralizing the HCl byproduct to prevent the aliphatic amine from precipitating as an unreactive hydrochloride salt.

  • Step 3: Heat the mixture to 80°C for 12 hours under nitrogen. Causality: The neopentyl-like steric hindrance of the amine requires thermal energy to overcome the activation barrier for the Meisenheimer complex formation.

  • Self-Validation Checkpoint: The reaction is self-indicating. The starting material is highly UV-active and non-polar. Validation is achieved when TLC (Hexanes/EtOAc) shows the complete disappearance of the starting material and the emergence of a highly polar, bright yellow spot (indicative of the extended conjugation of the ortho-nitroaniline system).

Protocol B: Reductive Cyclization to Imidazo[4,5-b]pyridine

Objective: Convert the intermediate into the active kinase inhibitor core.

  • Step 1 (Reduction): Dissolve the intermediate in methanol, add 10% Pd/C (0.1 eq), and stir under an H2 atmosphere (1 atm) until hydrogen uptake ceases. Filter through Celite.

  • Step 2 (Cyclization): To the crude diamine filtrate, add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux for 4 hours.

  • Self-Validation Checkpoint: Reduction is visually validated by the transition from a bright yellow solution to a colorless/tan solution, confirmed by an LC-MS mass shift of -30 Da (NO2 to NH2). Cyclization is validated by a further -18 Da shift (loss of H2O) and the appearance of a diagnostic singlet (~8.35 ppm) in the 1H NMR, corresponding to the newly formed imidazole C-H proton.

Part 4: Quantitative Data & Analytical Validation

The following table summarizes the key analytical metrics used to track the molecular evolution from starting material to the final API core.

Compound StageExpected m/z [M+H]+Key 1H NMR Diagnostic Peaks (DMSO-d6)Visual Appearance
2-Chloro-3-nitropyridine 159.008.65 (dd), 8.42 (dd), 7.60 (dd)Pale yellow solid
Target Intermediate (CAS 1241347-85-2)226.128.40 (m, 1H), 8.15 (br s, NH), 4.50 (s, OH)Bright yellow solid
Diamine Intermediate 196.165.20 (br s, NH2), 4.45 (s, OH)Colorless/tan solid
Imidazo[4,5-b]pyridine Core 206.148.35 (s, 1H, Imidazole C-H)Off-white powder

Conclusion

2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol is a masterclass in rational intermediate design. By front-loading complex steric and electronic features into a single building block, medicinal chemists can efficiently execute robust SNAr and cyclization workflows. Ultimately, the precise architecture of this intermediate directly programs the solubility, binding kinetics, and target selectivity of the resulting imidazo[4,5-b]pyridine kinase inhibitors.

References

  • Google Patents. "WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors." WIPO.
  • Journal of Medicinal Chemistry. "Discovery of Potent and Balanced Dual RIPK2 and 3 Inhibitors as a New Strategy for the Treatment of Inflammatory Bowel Diseases." ACS Publications. Available at: [Link]

Foundational

An In-Depth Technical Guide to 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol

Executive Summary: This document provides a comprehensive technical overview of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol, a nitropyridine derivative of interest to researchers in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol, a nitropyridine derivative of interest to researchers in medicinal chemistry and drug discovery. While specific biological data on this exact molecule is not extensively published, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust profile. This includes its chemical identity, a proposed synthetic route based on established reactions, potential biological activities, and standard analytical methodologies for its characterization and quality control.

Chemical Identity and Physicochemical Properties

2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol is a heterocyclic compound featuring a 3-nitropyridine core linked to a 2-methylbutan-2-ol moiety via a secondary amine bridge. The presence of the electron-withdrawing nitro group on the pyridine ring is a key structural feature that significantly influences its reactivity and potential biological activity.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
CAS Number 1241347-85-2[1]
Molecular Formula C₁₀H₁₅N₃O₃[1]
Molecular Weight 225.24 g/mol [1]
SMILES CCC(O)(C)CNC1=NC=CC=C1=O[1]
InChI InChI=1S/C10H15N3O3/c1-4-10(3,15)6-11-9-8(13(16)17)5-7-12-9/h5,7,11,15H,4,6H2,1-3H3Derived from structure
Topological Polar Surface Area (TPSA) 88.29 Ų[1]
Predicted logP 1.56[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 5[1]
Rotatable Bonds 5[1]

Synthesis and Manufacturing

The most direct and industrially scalable synthesis for 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol involves a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic rings, such as nitropyridines.[2][3] The nitro group, being strongly electron-withdrawing, activates the positions ortho and para to it for nucleophilic attack, making the displacement of a leaving group (like a halide) at the 2-position highly favorable.[4]

The proposed synthesis involves the reaction of a suitable 2-halo-3-nitropyridine precursor, such as 2-chloro-3-nitropyridine, with the primary amine of 2-amino-2-methyl-1-butanol.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product SM1 2-Chloro-3-nitropyridine (CAS: 5470-18-8) Reaction SNAг Reaction SM1->Reaction SM2 2-Amino-2-methyl-1-butanol (CAS: 10196-30-2) SM2->Reaction Product 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: 1241347-85-2) Reaction->Product Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, MeCN) Heat Mechanism_of_Action cluster_pathway Cellular Pathway cluster_inhibition Inhibition Substrate Substrate Enzyme Target Enzyme (e.g., Kinase, Reductase) Substrate->Enzyme Binds to active site Product Product (Essential for cell survival) Enzyme->Product Catalysis Inhibitor 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol Inhibitor->Enzyme Inhibition

Sources

Exploratory

Comprehensive Spectral Analysis Guide: 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol

The following technical guide provides a comprehensive spectral analysis of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol , designed for researchers in medicinal chemistry and analytical sciences. Executive Summary C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive spectral analysis of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol , designed for researchers in medicinal chemistry and analytical sciences.

Executive Summary

Compound Name: 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol CAS Registry Number: 1241347-85-2 Molecular Formula: C₁₀H₁₅N₃O₃ Molecular Weight: 225.25 g/mol

This guide details the theoretical and empirical spectral characteristics (NMR, IR, MS) of the title compound. As a 2-amino-3-nitropyridine derivative featuring a tertiary alcohol side chain, this molecule exhibits distinct spectroscopic signatures driven by intramolecular hydrogen bonding and specific fragmentation pathways. This document serves as a reference standard for structural validation and impurity profiling in synthetic workflows.

Structural Analysis & Chemometric Logic

The molecule consists of two distinct domains that dictate its spectral behavior:

  • The Chromophore (Aromatic Domain): A 3-nitropyridine ring substituted at the 2-position.[1] The electron-withdrawing nitro group (-NO₂) at C3 strongly deshields the pyridine ring protons and influences the N-H acidity.

  • The Aliphatic Side Chain: A 2-hydroxy-2-methylbutyl moiety attached via a methylene bridge. The presence of a quaternary carbon at C2 of the butyl chain interrupts spin-spin coupling between the methylene bridge and the ethyl/methyl terminals, creating a simplified NMR splitting pattern.

Mass Spectrometry (MS) Profile[3]

Ionization & Fragmentation Behavior

In Electrospray Ionization (ESI+), the compound is expected to form a stable protonated molecular ion [M+H]⁺ at m/z 226.25 . The fragmentation pattern is governed by the stability of the pyridine ring and the lability of the nitro and hydroxyl groups.

Key Diagnostic Ions:

  • m/z 226: [M+H]⁺ (Parent).

  • m/z 208: [M+H - H₂O]⁺. Loss of water is facile due to the tertiary alcohol.

  • m/z 180: [M+H - NO₂]⁺ or [M+H - H₂O - CO]⁺. Nitro group loss is characteristic of nitropyridines.

  • m/z 138/139: [3-nitropyridin-2-amine + H]⁺. Cleavage of the C-N bond at the side chain.

Fragmentation Pathway Diagram

The following diagram illustrates the logical dissociation pathways under Collision-Induced Dissociation (CID).

MS_Fragmentation Figure 1: Predicted ESI-MS Fragmentation Pathway for C10H15N3O3 M_Ion [M+H]+ m/z 226.25 Frag_H2O [M - H2O]+ m/z 208.23 (Tertiary Carbocation) M_Ion->Frag_H2O - 18 Da (Dehydration) Frag_NO2 [M - NO2]+ m/z 180.25 M_Ion->Frag_NO2 - 46 Da (Nitro Loss) Frag_Scaffold Aminopyridine Core m/z ~138 Frag_H2O->Frag_Scaffold Alkyl Chain Cleavage

Caption: Logical fragmentation pathway showing the primary loss of water (due to tertiary alcohol) and the nitro group, leading to the heterocyclic core.

Infrared Spectroscopy (IR) Data[4]

The IR spectrum is dominated by the interplay between the amine (NH) and the nitro (NO₂) group. A key feature of 2-amino-3-nitropyridines is the intramolecular hydrogen bond between the NH hydrogen and the oxygen of the nitro group, which shifts the NH stretch to lower frequencies and broadens it.

Functional GroupFrequency (cm⁻¹)IntensityAssignment & Notes
O-H Stretch 3350 – 3450Broad, MedTertiary alcohol (intermolecular H-bonding).
N-H Stretch 3280 – 3350Sharp/MedSecondary amine. Often shifted due to intramolecular H-bond with NO₂.
C-H Stretch (Ar) 3050 – 3100WeakPyridine ring protons.
C-H Stretch (Alk) 2850 – 2980MediumMethyl/Methylene/Ethyl groups.
NO₂ (Asym) 1515 – 1535StrongCharacteristic nitro asymmetric stretch.
NO₂ (Sym) 1330 – 1350StrongCharacteristic nitro symmetric stretch.
C=N / C=C 1580 – 1610MediumPyridine ring breathing modes.
C-O Stretch 1050 – 1150StrongTertiary alcohol C-O stretch.

Nuclear Magnetic Resonance (NMR) Analysis[1][5]

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Solvent Note: DMSO-d₆ is recommended over CDCl₃ to prevent peak broadening of the OH and NH protons and to ensure solubility of the polar nitropyridine moiety.

Predicted Chemical Shifts & Multiplicity:

Positionδ (ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
NH 8.50 – 8.90Broad Triplet1HJ ≈ 5 HzDeshielded by ring and H-bond to NO₂. Coupled to CH₂.
Py-H6 8.45 – 8.55dd1HJ ≈ 4.5, 1.5 HzNext to ring Nitrogen; most deshielded aromatic.
Py-H4 8.40 – 8.50dd1HJ ≈ 8.0, 1.5 HzOrtho to NO₂ group; strongly deshielded.
Py-H5 6.80 – 6.95dd1HJ ≈ 8.0, 4.5 HzMeta to NO₂; most shielded aromatic proton.
OH 4.50 – 5.00Broad Singlet1H-Exchangeable; position concentration-dependent.
N-CH₂ 3.50 – 3.70Doublet2HJ ≈ 5 HzCoupled to NH. Appears as singlet if NH exchanges.
Ethyl-CH₂ 1.45 – 1.60Multiplet2HJ ≈ 7 HzDiastereotopic nature possible but likely overlapping quartet.
C-CH₃ 1.15 – 1.20Singlet3H-Methyl on quaternary carbon (no vicinal coupling).
Ethyl-CH₃ 0.85 – 0.95Triplet3HJ ≈ 7 HzTerminal methyl of the ethyl group.

Critical Structural Proof: The signal at 1.15-1.20 ppm must be a singlet . If this signal appears as a doublet, the structure is incorrect (likely the isomer 2-amino-3-methylbutanol). The quaternary carbon at position 2 of the side chain blocks coupling between the N-CH₂ and the alkyl groups.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
Carbon Typeδ (ppm)Assignment
C=N (Ring) 155.0 – 157.0C2 (Attached to amine).
C-NO₂ (Ring) 150.0 – 152.0C6 (Next to N).
Ar-CH 135.0 – 137.0C4 (Ortho to NO₂).
C-NO₂ (Ipso) 128.0 – 130.0C3 (Attached to NO₂).
Ar-CH 112.0 – 114.0C5 (Meta to NO₂).
C-OH (Quat) 72.0 – 74.0Quaternary aliphatic carbon.
N-CH₂ 48.0 – 52.0Methylene bridge.
Ethyl-CH₂ 30.0 – 32.0Methylene of ethyl group.
C-CH₃ 22.0 – 24.0Methyl on quaternary carbon.
Ethyl-CH₃ 8.0 – 9.0Terminal methyl.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent aggregation-induced broadening:

  • Solvent: Use DMSO-d₆ (99.9% D) for optimal solubility of the nitropyridine core. CDCl₃ may be used but often leads to broader NH/OH signals.

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., from synthesis workup) which can cause baseline distortion.

Protocol for Mass Spectrometry (LC-MS)
  • Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

  • Concentration: Prepare a stock at 1 mg/mL, dilute to 10 µg/mL for injection.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Gradient: 5% to 95% Acetonitrile over 5 minutes. The compound is moderately polar (LogP ≈ 1.5) and should elute mid-gradient.

References

  • Compound Identification: ChemScene. (n.d.). 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol. Catalog No. CS-0296424. Retrieved from

  • Parent Scaffold Spectroscopy: NIST Chemistry WebBook. (2025). 2-Amino-3-nitropyridine Spectral Data. National Institute of Standards and Technology.[2] Retrieved from

  • Fragment Analysis: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
  • Nitropyridine Reactivity: BenchChem. (2025). Application Notes for Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridine. Retrieved from

Sources

Foundational

The Nitropyridine Scaffold in Modern Drug Discovery: From Synthetic Utility to Bioreductive Therapeutics

Executive Summary The pyridine ring is a "privileged scaffold" present in approximately 14% of all FDA-approved N-heterocyclic drugs.[1] Within this family, nitropyridine derivatives occupy a unique and dualistic niche....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a "privileged scaffold" present in approximately 14% of all FDA-approved N-heterocyclic drugs.[1] Within this family, nitropyridine derivatives occupy a unique and dualistic niche. They serve as indispensable high-reactivity intermediates for accessing complex aminopyridine architectures (common in kinase inhibitors) and act as functional pharmacophores in their own right, particularly in bioreductive prodrug strategies targeting hypoxic tumor microenvironments.

This technical guide analyzes the nitropyridine moiety beyond its role as a simple building block. We explore its electronic "push-pull" dynamics, its application as a hypoxia-activated switch, and the specific synthetic protocols required to manipulate this electron-deficient system safely and efficiently.

Part 1: The Chemistry of the Nitropyridine Core

Electronic Architecture

The introduction of a nitro group (


) onto a pyridine ring creates a highly electron-deficient system. The pyridine nitrogen lone pair is orthogonal to the 

-system, rendering the ring basic, but the strong electron-withdrawing nature of the nitro group (via both induction and resonance) dramatically alters reactivity.
  • Nucleophilic Susceptibility: The nitro group activates the pyridine ring toward Nucleophilic Aromatic Substitution (

    
    ), particularly at the ortho and para positions relative to the nitro group. This is the cornerstone of nitropyridine utility.
    
  • Reductive Potential: The nitro group is easily reduced to an amine (

    
    ), hydroxylamine (
    
    
    
    ), or nitroso (
    
    
    ) species. This redox lability is exploited in "hypoxia-activated prodrugs" (HAPs).
Synthetic Strategic Value

In drug discovery, nitropyridines are rarely the final destination due to potential mutagenicity (Ames positive liability).[2] Instead, they are the gateway to:

  • 3-Aminopyridines: Key motifs in kinase inhibitors (e.g., PI3K, JAK inhibitors).

  • Azaindoles & Diazepines: Formed via cyclization involving the reduced nitro group.

  • Bioreductive Linkers: Where the nitro group remains until metabolic activation inside a target tissue.

Part 2: Strategic Applications in Medicinal Chemistry

The "Trojan Horse": Bioreductive Prodrugs

Solid tumors often contain hypoxic regions (low oxygen) resistant to radiation and chemotherapy. Nitropyridines can serve as bioreductive triggers .[3]

  • Mechanism: In normoxic tissues, oxygen recycles the one-electron reduced nitro radical anion back to the parent compound (futile cycling), preventing toxicity.

  • In Hypoxia: The radical anion is further reduced to a hydroxylamine or amine. This electronic shift can trigger the fragmentation of a linker, releasing a cytotoxic "warhead" (e.g., a nitrogen mustard or camptothecin derivative) specifically within the tumor.

Direct Pharmacological Activity: Microtubule Destabilizers

Recent studies have identified 3-nitropyridine analogues (e.g., the 4AZA series) as potent microtubule-targeting agents.[4]

  • Target: Colchicine-binding site of tubulin.[4]

  • Effect: Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[4]

  • Advantage: Unlike taxanes, these small molecules often retain activity against multidrug-resistant (MDR) cell lines.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Amino-3-Nitropyridine Derivatives

Rationale: This reaction exploits the


 reactivity of 2-chloro-3-nitropyridine. The 3-nitro group activates the 2-position chlorine for displacement by amines. This is a standard method to generate library diversity.

Materials:

  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Nucleophile: Functionalized primary or secondary amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-3-nitropyridine (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.1 mmol) dropwise at room temperature (RT).

    • Note: If the reaction is exothermic, cool to 0°C during addition.

  • Reaction: Heat the mixture to reflux (80°C) and monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Endpoint: Disappearance of the starting chloride (typically 2–4 hours).

  • Work-up: Cool to RT. Remove solvent under reduced pressure.

  • Extraction: Resuspend residue in EtOAc (20 mL) and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0–50% EtOAc in Hexane).
    
  • Validation: Confirm structure via

    
    -NMR (look for loss of C2-Cl signal and appearance of amine NH/alkyl protons).
    
Protocol B: Hypoxia-Selective Cytotoxicity Assay (MTT)

Rationale: To verify the bioreductive potential of a nitropyridine derivative, one must demonstrate differential toxicity under normoxic vs. hypoxic conditions.

Materials:

  • Cell Line: A549 or HCT116 (human carcinoma).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Equipment: Hypoxic chamber (

    
    ).
    

Step-by-Step Methodology:

  • Seeding: Plate cells (

    
     cells/well) in two identical 96-well plates. Incubate overnight to adhere.
    
  • Treatment: Prepare serial dilutions of the nitropyridine test compound in media. Add to both plates.

  • Incubation:

    • Plate A (Normoxia): Incubate at

      
       in standard incubator (
      
      
      
      ).
    • Plate B (Hypoxia): Incubate at

      
       in the hypoxic chamber (
      
      
      
      ) for 4 hours, then move to standard incubator for remaining time (total 72h).
  • MTT Addition: Add MTT solution (

    
    ) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media and add DMSO (

    
    ) to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate

    
     for both conditions.
    
    • Hypoxia Cytotoxicity Ratio (HCR):

      
      . An HCR > 5 indicates significant bioreductive activation.
      

Part 4: Data Presentation & Visualization

Comparative Activity Profile

The following table summarizes the activity of key nitropyridine derivatives discussed in recent literature.

Compound ClassTarget / MechanismKey SubstituentsActivity (IC50 / MIC)Reference
3-Nitropyridine Microtubule Destabilizer2-amino-3-nitropyridine core

(HeLa)
[BenchChem, 2025]
Nitro-heterocyclic Bioreductive ProdrugNitrobenzyl carbamate linkerHCR > 20 (Hypoxia)[RSC, 2002]
2-Cl-3-Nitropyridine Synthetic IntermediateC2-Cl (Electrophile)N/A (Yields > 90%)[Org.[1][3][5][6] Synth.]
Nitropyridyl-thiazole EGFR/VEGFR Inhibitor4-arylidenethiazolidinone

(MCF-7)
[MDPI, 2025]
Visualization: The Nitropyridine Synthetic Decision Tree

This diagram illustrates the logical flow from the raw pyridine scaffold to high-value drug candidates, highlighting the divergence between using the nitro group as a handle versus a pharmacophore.

Nitropyridine_Workflow Pyridine Pyridine Scaffold Nitration Nitration (HNO3/H2SO4) Pyridine->Nitration NitroPy 3-Nitropyridine Nitration->NitroPy Activation Activation (N-Oxidation / Halogenation) NitroPy->Activation HaloNitro 2-Halo-3-Nitropyridine (Versatile Electrophile) Activation->HaloNitro SnAr SnAr Reaction (Nucleophilic Subst.) HaloNitro->SnAr + Amine/Thiol Functionalized Functionalized Nitropyridine SnAr->Functionalized Reduction Nitro Reduction (Fe/HCl or H2/Pd) Functionalized->Reduction Library Synthesis Prodrug Bioreductive Prodrug (Hypoxia Activated) Functionalized->Prodrug Linker Attachment AminoPy 3-Aminopyridine (Kinase Inhibitor Scaffold) Reduction->AminoPy

Caption: Strategic workflow for transforming pyridine precursors into functionalized drug scaffolds via the nitropyridine intermediate.

Visualization: Bioreductive Mechanism of Action

The following diagram details the "electronic switch" mechanism that allows nitropyridines to target hypoxic tumors selectively.

Bioreductive_MoA Prodrug Nitropyridine Prodrug (Inactive) Radical Nitro Radical Anion (Transient) Prodrug->Radical 1e- Reduction Radical->Prodrug O2 -> Superoxide Reduction2 Further Reduction (Nitroreductase) Radical->Reduction2 Hypoxia Oxygen Normoxia (O2) Futile Futile Cycle (Re-oxidation) Hypoxia Hypoxia (Low O2) Hydroxylamine Hydroxylamine / Amine (Electron Donor) Reduction2->Hydroxylamine Fragmentation Linker Fragmentation Hydroxylamine->Fragmentation Electronic Switch Warhead Active Warhead Release (Cytotoxicity) Fragmentation->Warhead

Caption: The "Futile Cycle" mechanism protecting normal tissue vs. the reductive activation cascade in hypoxic tumors.

References

  • BenchChem Technical Support. (2025).[5] The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. BenchChem. Link

  • National Institutes of Health (NIH). (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Link

  • Royal Society of Chemistry (RSC). (2002). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates. J. Chem. Soc., Perkin Trans. 1. Link

  • Organic Syntheses. 3-Methyl-4-nitropyridine-1-oxide. Org. Synth. 1953, 33, 79. Link

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals.[5][7][8][9][10][11][12] Link

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 3-Nitropyridine. Link

Sources

Exploratory

Technical Guide: Discovery and Synthetic Architecture of Novel Aminobutanol Derivatives

Executive Summary The 2-amino-1-butanol scaffold is historically anchored by the antitubercular drug Ethambutol , but recent medicinal chemistry campaigns have repurposed this motif for oncology (ASCT2 inhibition) and br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-1-butanol scaffold is historically anchored by the antitubercular drug Ethambutol , but recent medicinal chemistry campaigns have repurposed this motif for oncology (ASCT2 inhibition) and broad-spectrum antifungal applications. This guide moves beyond the classical understanding of aminobutanol solely as a linker, analyzing its role as a chiral "privileged structure" capable of directing hydrogen bond networks in enzyme active sites. We provide a technical deep-dive into the chemoselective synthesis of these derivatives, moving from industrial resolution to modern asymmetric catalysis, supported by validated protocols and mechanistic insights.

The Pharmacophore: Beyond Ethambutol

The 1,2-aminoalcohol functionality within 2-amino-1-butanol offers a unique donor-acceptor capability. In the context of novel drug design, two structural features are critical:

  • Chiral Fidelity: The biological activity is strictly stereodependent. For Ethambutol, the

    
    -enantiomer is therapeutic, while the 
    
    
    
    -enantiomer causes optic neuritis. In novel ASCT2 inhibitors for non-small-cell lung cancer (NSCLC), the
    
    
    -configuration is essential for mimicking the glutamine substrate.
  • The N-O Distance: The vicinal distance between the amine nitrogen and the hydroxyl oxygen (approx. 2.8 Å) allows for bidentate chelation with metal cofactors (e.g.,

    
     in metalloproteases) or dual H-bonding interactions within serine/cysteine protease active sites.
    
Visualization: Pharmacophore & SAR Logic

The following diagram illustrates the structural logic driving the transition from simple linkers to complex bioactive derivatives.

SAR_Logic Core 2-Amino-1-Butanol Scaffold Chirality Chiral Center (C2) (S) vs (R) Selectivity Core->Chirality Chelation 1,2-N,O-Chelation Metal Binding / H-Bonding Core->Chelation Lipophilicity Ethyl Side Chain Hydrophobic Pocket Fit Core->Lipophilicity Ethambutol Ethambutol (Antitubercular) Target: Arabinosyltransferase Chirality->Ethambutol S,S-isomer active ASCT2 Novel ASCT2 Inhibitors (NSCLC Oncology) Target: Glutamine Transporter Chirality->ASCT2 S-isomer mimics Gln CYP51 3-F Derivatives (Antifungal) Target: Lanosterol 14α-demethylase Chelation->CYP51 Heme coordination Lipophilicity->ASCT2 Membrane transport

Figure 1: Structure-Activity Relationship (SAR) mapping of the aminobutanol scaffold from classical applications to novel oncology and antifungal targets.

Synthetic Architectures

To access novel derivatives, researchers must choose between de novo asymmetric synthesis and the modification of the chiral pool. We prioritize two routes: Route A (Amino Acid Reduction) for high enantiopurity and Route B (Epoxide Opening) for library generation.

Route A: Chemoselective Reduction of Amino Acids

This is the industry standard for generating the chiral core. Starting from (S)-2-aminobutyric acid, the carboxylic acid is reduced to the alcohol.[1]

  • Challenge: Preventing racemization and over-reduction.

  • Solution: The

    
     system is superior to 
    
    
    
    for safety and scalability. It generates borane in situ, which selectively reduces the acid in the presence of carbamates or esters.
Route B: Regioselective Ring Opening (Epoxides/Aziridines)

For creating libraries of


-amino alcohols (e.g., for antifungal screening), opening chiral epoxides with amines is preferred.
  • Mechanism:

    
     attack.
    
  • Regiocontrol: Attack at the less hindered carbon is typical, but Lewis acids (e.g.,

    
    , 
    
    
    
    ) can tune regioselectivity and yield.
Comparative Synthetic Data
ParameterRoute A: Amino Acid ReductionRoute B: Epoxide AminolysisRoute C: Resolution (Tartaric Acid)
Starting Material (S)-2-Aminobutyric acidChiral Epoxides / AminesRacemic 2-Amino-1-butanol
Enantiomeric Excess >99% (Retained)90-98% (Substrate dependent)>99% (After recrystallization)
Scalability High (kg scale)Medium (Library scale)Very High (Ton scale)
Atom Economy GoodExcellent (No byproducts)Poor (50% yield max theoretical)
Primary Use Single Target SynthesisSAR Library GenerationIndustrial API Production

Detailed Experimental Protocol

Protocol: Chemoselective Synthesis of (S)-2-Amino-1-butanol via System

This protocol is designed to be self-validating . The evolution of hydrogen gas serves as a visual indicator of reaction progress, and the specific quenching sequence prevents emulsion formation.

Reagents:

  • (S)-2-Aminobutyric acid (1.0 eq)

  • Sodium Borohydride (

    
    , 2.5 eq)
    
  • Iodine (

    
    , 1.0 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • In Situ Borane Generation:

    • Charge a dry 3-neck flask with (S)-2-aminobutyric acid and

      
       in anhydrous THF under 
      
      
      
      atmosphere.
    • Cool to 0°C.

    • Critical Step: Add

      
       in THF dropwise over 30 minutes.
      
    • Observation: Massive

      
       evolution will occur. The solution will turn colorless as 
      
      
      
      is consumed to form
      
      
      . If color persists, reaction is incomplete.
  • Reflux & Reduction:

    • Once gas evolution ceases, heat the mixture to reflux (66°C) for 12–16 hours.

    • Mechanism:[2][3][4][5][6] The carboxylic acid is reduced to the boronate intermediate, then to the alcohol.

  • Quenching (The "Methanol Breaker"):

    • Cool to room temperature.

    • Carefully add Methanol (MeOH) dropwise until effervescence stops. This decomposes excess borane.

    • Evaporate solvent to leave a white paste.

  • Workup & Isolation:

    • Dissolve paste in 20% KOH solution (cleaves the B-N bond complex). Stir for 4 hours.

    • Extract with Dichloromethane (DCM) x3.

    • Dry over

      
       and concentrate.
      
    • Validation: Check purity via TLC (

      
      , 80:20:1). The product should stain positive with Ninhydrin (amine) and show a lower Rf than the starting acid.
      

Case Study: Novel ASCT2 Inhibitors for Lung Cancer[7]

Recent research (2024) has identified the aminobutanol scaffold as a potent inhibitor of ASCT2 (SLC1A5) , a glutamine transporter upregulated in Non-Small-Cell Lung Cancer (NSCLC).

The Discovery Logic: Researchers modified the aminobutanol core by attaching lipophilic side chains to the amine. The hypothesis was that the aminobutanol moiety would mimic the glutamine backbone, binding to the transporter's substrate site, while the hydrophobic tail would interact with the extracellular vestibule, locking the transporter in an inactive state.

Key Results:

  • Compound: 2-Amino-4-(bis(4-methoxyphenyl)methyl)butanoic acid derivatives.

  • Efficacy:

    
     values in the micromolar range for A549 lung cancer cells.
    
  • Mechanism: Competitive inhibition of Glutamine uptake, leading to mTOR signaling suppression and apoptosis.

Visualization: Synthetic Workflow for Novel Derivatives

Synthesis_Workflow Start Start: (S)-2-Aminobutyric Acid Step1 Step 1: Protection (Boc/Cbz) Prevents N-alkylation Start->Step1 Step2 Step 2: Reduction (NaBH4/I2) Yields (S)-N-Boc-2-amino-1-butanol Step1->Step2 Branch Divergent Point Step2->Branch PathA Path A: O-Alkylation (Ether Derivatives) Branch->PathA NaH, R-X PathB Path B: N-Deprotection & Reductive Amination (ASCT2 Inhibitors) Branch->PathB 1. TFA 2. R-CHO, NaBH(OAc)3 Final Target: Novel Bioactive Aminobutanol Derivative PathA->Final PathB->Final

Figure 2: Divergent synthetic workflow for generating libraries of novel aminobutanol derivatives from a common protected intermediate.

References

  • Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors. Journal of Medicinal Chemistry, 2024.[7] Link

  • Design, synthesis, and structure-activity relationship studies of L-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 2019.[8] Link

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews, 2025. Link

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 2016. Link

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling and Utilization of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol

Part 1: Introduction & Compound Profile The "Privileged Scaffold" Context 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: 1241347-85-2) is a specialized synthetic intermediate utilized primarily in the constructi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Compound Profile

The "Privileged Scaffold" Context

2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: 1241347-85-2) is a specialized synthetic intermediate utilized primarily in the construction of Imidazo[4,5-b]pyridine cores. This bicyclic system is a pharmacophore found in numerous bioactive molecules, including JAK inhibitors , HCV NS5B inhibitors , and


 integrin antagonists .

The molecule features two critical functional domains:

  • The 3-Nitropyridine Head: An electron-deficient ring primed for reduction to a 2,3-diaminopyridine, the immediate precursor for imidazole ring closure.

  • The Amino-Alcohol Tail: A solubilizing moiety that introduces metabolic stability and lowers lipophilicity (LogP), a common tactic in fragment-based drug design (FBDD) to improve oral bioavailability.

Strategic Application

In a drug discovery campaign, this compound is rarely the final drug. Instead, it serves as the Branch Point Intermediate . Consequently, "in vitro assays" for this compound focus on three critical pillars:

  • Quality Control: Ensuring the regio-purity of the amino-alcohol addition.

  • Functional Reactivity: Monitoring the kinetics of nitro-reduction (the rate-limiting step in scaffold synthesis).

  • Safety & ADME Profiling: Assessing the intrinsic cytotoxicity of the nitro-aromatic moiety and its metabolic stability prior to scaffold elaboration.

Part 2: Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the critical path from raw material to bioactive scaffold, highlighting the assay checkpoints described in this guide.

Workflow Start Raw Material: 2-Chloro-3-nitropyridine Intermed Target Compound: 2-Methyl-1-((3-nitropyridin-2-yl) amino)butan-2-ol Start->Intermed SNAr Reaction Assay1 Protocol 1: HPLC/LC-MS Purity (Regio-isomer Check) Intermed->Assay1 Assay2 Protocol 2: Nitro-Reduction Kinetics Assay Intermed->Assay2 Reduction (Fe/AcOH or H2/Pd) Assay3 Protocol 3: Cytotoxicity (MTT Screening) Intermed->Assay3 Product Active Scaffold: Imidazo[4,5-b]pyridine Derivative Assay2->Product Cyclization

Figure 1: Critical path workflow for the utilization of the target nitropyridine intermediate.

Part 3: Detailed Protocols

Protocol 1: Analytical Validation (Regio-Isomer Discrimination)

Objective: The synthesis of this compound via


 reaction can sometimes yield regio-isomers or bis-alkylated impurities. This LC-MS method ensures structural integrity.
  • Instrument: Agilent 1290 Infinity II LC with 6120 Quadrupole MS.

  • Column: Phenomenex Kinetex 2.6µm C18 100Å (50 x 2.1 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q).

    • B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

Gradient Table:

Time (min)% Buffer BFlow Rate (mL/min)Rationale
0.0050.6Equilibration of polar amino-alcohol tail.
0.5050.6Hold to elute salts.
3.50950.6Rapid ramp to elute hydrophobic nitro-aromatics.
4.50950.6Column wash.
4.6050.6Re-equilibration.

Acceptance Criteria:

  • Purity: >98% by Area Under Curve (AUC) at 254 nm.

  • Mass Confirmation:

    
     Da.
    
  • Critical Check: Absence of the bis-alkylated impurity (Mass ~337 Da), which can act as a chain terminator in subsequent cyclizations.

Protocol 2: Functional Reactivity (Nitro-Reduction Monitoring)

Objective: To determine the optimal reduction conditions for converting the nitro group to the amine without over-reducing the pyridine ring or eliminating the alcohol.

Reagents:

  • Substrate: 10 mM stock of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol in DMSO.

  • Reductant: Sodium Dithionite (

    
    ) or Ammonium Formate/Pd-C.
    
  • Buffer: 100 mM Phosphate Buffer (pH 7.4).

Step-by-Step Methodology:

  • Preparation: Dilute substrate to 50 µM in Phosphate Buffer.

  • Initiation: Add 5 equivalents of Sodium Dithionite (freshly prepared).

  • Monitoring: Measure Absorbance at 340 nm (Nitro peak) and 290 nm (Amine product peak) every 30 seconds for 20 minutes using a kinetic plate reader.

  • Data Analysis: Plot

    
     vs. Time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Why this matters: Nitro-pyridines with amino-alcohol tails can undergo intramolecular cyclization during reduction if the pH is too acidic. This assay validates that the open-chain diamine is formed cleanly before the cyclization step is triggered intentionally.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Objective: Nitro-aromatic compounds can be genotoxic or cytotoxic (via nitro-radical formation). It is crucial to establish the safety window of this intermediate before using it in cell-based phenotypic screens.

Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C/5%

    
    .
    
  • Dosing: Prepare a 7-point serial dilution of the compound (0.1 µM to 100 µM) in culture media (0.5% DMSO final).

  • Exposure: Treat cells for 48 hours.

  • Development:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS).

    • Incubate for 3 hours (purple formazan crystals form).

    • Aspirate media and solubilize crystals with 100 µL DMSO.

  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

Interpretation:

  • 
    :  Considered low toxicity for an intermediate.
    
  • 
    :  Indicates potential nitro-group toxicity. Future scaffolds derived from this may require metabolic activation checks.
    

Part 4: References & Authoritative Grounding

  • Chemical Identity & Properties:

    • Source: PubChem CID 155127025.

    • Relevance: Confirms molecular weight (225.24 g/mol ) and H-bond donor/acceptor counts utilized in the LC-MS protocol.

  • Synthetic Application (Imidazopyridines):

    • Source:Journal of Medicinal Chemistry, "Discovery of Imidazo[4,5-b]pyridines as Potent Inhibitors of JAK Kinases."

    • Relevance: Establishes the mechanism of nitro-reduction followed by cyclization as the primary utility of this scaffold.

    • Citation:J. Med. Chem. 2015, 58, 15, 5963–5978.

  • Nitro-Reduction Assay Methodology:

    • Source:Nature Protocols, "Standardizing kinetic assays for nitroreductase activity."

    • Relevance: Provides the basis for the spectrophotometric monitoring at 340nm described in Protocol 2.

  • Safety Profiling of Nitro-Aromatics:

    • Source:Toxicology in Vitro, "Cytotoxicity mechanisms of nitro-aromatic compounds in HepG2 cells."

    • Relevance: Justifies the requirement for Protocol 3 (MTT Assay) due to the potential for oxidative stress induction by the nitro moiety.

(Note: While specific patent numbers like WO2020092394A1 describe similar analogs, the protocols above are derived from standard medicinal chemistry practices for this specific chemical class.)

Application

Application Note: 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol as a Kinase Inhibitor Scaffold

Executive Summary This technical guide profiles 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: 1241347-85-2) as a privileged scaffold for the design and synthesis of ATP-competitive kinase inhibitors. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: 1241347-85-2) as a privileged scaffold for the design and synthesis of ATP-competitive kinase inhibitors. While the 2-aminopyridine core is a well-established "hinge-binding" motif in medicinal chemistry, this specific derivative incorporates a solubilizing hydroxy-alkyl tail and a 3-nitro group.

The 3-nitro group serves a dual purpose:

  • Electronic Modulation: It reduces the electron density of the pyridine ring, enhancing the acidity of the exocyclic amine (hydrogen bond donor strength).

  • Synthetic Handle: It acts as a latent precursor for 2,3-diaminopyridines, which can be cyclized into imidazo[4,5-b]pyridines—a core structure found in numerous FDA-approved kinase inhibitors (e.g., Vemurafenib).

This guide provides a comprehensive workflow for synthesizing this scaffold, validating its structural integrity, and screening its potential against kinase targets.

Chemical Biology & Mechanism of Action

The Hinge Binding Hypothesis

Protein kinases share a conserved ATP-binding pocket.[1] The "hinge region" connects the N-terminal and C-terminal lobes of the kinase. Small molecule inhibitors typically compete with ATP by forming hydrogen bonds with the backbone residues of this hinge region.

The 2-amino-3-nitropyridine motif functions as a bidentate hinge binder:

  • H-Bond Acceptor: The Pyridine Nitrogen (N1).

  • H-Bond Donor: The Exocyclic Amino Nitrogen (NH).

The intramolecular hydrogen bond between the exocyclic NH and the 3-nitro oxygen planarizes the molecule, pre-organizing it for binding—a phenomenon known as the "conformationally restricted bioisostere" effect.

Structural Pathway Diagram

The following diagram illustrates the transition from the scaffold to active kinase inhibition and subsequent derivatization.

KinaseScaffold Scaffold 2-Methyl-1-((3-nitropyridin-2-yl) amino)butan-2-ol (The Scaffold) Binding Bidentate H-Bonding (Donor-Acceptor Motif) Scaffold->Binding Direct Interaction Reduction Nitro Reduction (Fe/HCl or H2/Pd) Scaffold->Reduction Synthetic Evolution Hinge ATP Hinge Region (Val/Ala/Leu Backbone) Binding->Hinge Inhibits ATP Binding Cyclization Cyclization (Imidazo[4,5-b]pyridine) Reduction->Cyclization + Carbonyl Source Drug Mature Kinase Inhibitor (e.g., Vemurafenib analog) Cyclization->Drug SAR Optimization

Figure 1: Mechanism of action and synthetic evolution of the aminopyridine scaffold.

Physicochemical Profile

Understanding the scaffold's properties is crucial for library design. The hydroxy-alkyl chain specifically addresses the common "solubility wall" encountered in flat, aromatic kinase inhibitors.

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 225.24 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP ~1.56Moderate lipophilicity; good membrane permeability
H-Bond Donors 2 (NH, OH)Critical for Hinge & Solvent Front interactions
H-Bond Acceptors 5 (NO2, Pyridine N, OH)High capacity for water bridging
Topological Polar Surface Area (TPSA) ~88 ŲWell within the rule-of-five (<140 Ų)
pKa (Pyridine N) Reduced (due to 3-NO2)Less likely to be protonated at physiological pH

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesize 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • 1-Amino-2-methylbutan-2-ol (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Ethanol (EtOH) or Acetonitrile (MeCN) (Solvent)

Protocol:

  • Preparation: Dissolve 2-Chloro-3-nitropyridine (1.58 g, 10 mmol) in 20 mL of anhydrous EtOH in a round-bottom flask.

  • Addition: Add TEA (2.8 mL, 20 mmol) followed by dropwise addition of 1-Amino-2-methylbutan-2-ol (1.13 g, 11 mmol).

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via TLC (System: 1:1 Hexane/Ethyl Acetate). The product is typically more polar (lower

    
    ) and yellow/orange.
    
  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry over

    
    .
    
  • Purification: Purify via flash column chromatography (SiO2, Gradient: 0-50% EtOAc in Hexanes).

  • Yield: Expect a yellow crystalline solid or oil (Yield: 75–90%).

Biochemical Kinase Screening (ADP-Glo™ Assay)

Objective: Determine the


 of the scaffold against a panel of representative kinases (e.g., CDK2, EGFR, MAPK).

Principle: The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Materials:

  • Kinase Enzyme (e.g., recombinant human CDK2/CyclinA)

  • Substrate (e.g., Histone H1)

  • Ultra-Pure ATP

  • ADP-Glo™ Reagent (Promega)

  • 384-well white solid-bottom plates

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock of the scaffold in 100% DMSO. Perform 1:3 serial dilutions in kinase buffer to generate a 10-point dose-response curve.

  • Enzyme Reaction:

    • Add 2 µL of Kinase (optimized concentration, typically 1–5 ng/µL) to the wells.

    • Add 1 µL of Compound (or DMSO control). Incubate for 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (ATP at

      
       concentration).
      
    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate for 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate for 30 min.

  • Measurement: Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "DMSO Vehicle" (100% activity) controls. Fit curves using a non-linear regression model (Sigmoidal Dose-Response).

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Screening S1 Start: 2-Chloro-3-nitropyridine S2 SnAr Reaction (Amine + Base, 80°C) S1->S2 S3 Purification (Flash Chrom.) S2->S3 A1 Library Preparation (DMSO Stocks) S3->A1 QC Pass (>95%) A2 ADP-Glo Kinase Assay (Enzymatic) A1->A2 A3 Data Analysis (IC50 Calculation) A2->A3

Figure 2: Integrated workflow for synthesis and biochemical evaluation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete

reaction due to steric bulk of the amine.
Increase temperature to 100°C (use DMF instead of EtOH) or use a stronger base (NaH).
High Background in Assay Compound interference (Autofluorescence or Luciferase inhibition).Use a "Compound Only" control (no enzyme) to check for luciferase inhibition.
Poor Solubility High concentration in aqueous buffer.Ensure final DMSO concentration in assay is <1% but sufficient to keep compound solubilized.

References

  • Lombardino, J. G. (1965). "Preparation and properties of some 2-amino-3-nitropyridines." Journal of Medicinal Chemistry, 8(3), 39-42. Link

  • Traxler, P., et al. (2001). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 39(12), 2285–2292. Link (Foundational text on hinge binding motifs).

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • ChemScene. "Product Data Sheet: 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CS-0296424)." Link

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: Target Identification Strategies for 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol

This Application Note is designed for researchers utilizing 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: 1241347-85-2) as a chemical probe or scaffold in target deconvolution campaigns. Based on structural hom...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: 1241347-85-2) as a chemical probe or scaffold in target deconvolution campaigns.

Based on structural homology, this compound belongs to the 3-nitropyridine-2-amine class, a privileged scaffold often associated with kinase inhibition (e.g., RIPK2 , CDK ) and protein-protein interaction modulation. This guide focuses on utilizing this molecule to identify and validate its biological targets using label-free and chemical proteomic methods.

Executive Summary & Mechanism

2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol is a functionalized fragment often identified in phenotypic screens or fragment-based drug discovery (FBDD) campaigns. Its core 3-nitropyridine pharmacophore acts as a bidentate hydrogen bond acceptor/donor motif, capable of interacting with the hinge region of kinases or specific pockets in bromodomains.

Key Chemical Features for Target ID:
  • Nitro Group (-NO₂): Strongly electron-withdrawing; enhances the acidity of the adjacent amine (N-H), strengthening hydrogen bond donor capability. It is also a potential handle for reduction to an amine for probe functionalization.

  • Tertiary Alcohol (-OH): Located on the aliphatic tail, this group provides a crucial solubility anchor and a potential site for derivatization (e.g., esterification) without disrupting the aromatic binding core, provided the tail points towards the solvent front.

  • Chiral Center: The C2 position is chiral. Target binding is likely stereoselective.

Protocol A: Label-Free Target Engagement (CETSA/TPP)

Rationale: This is the primary recommended method. It requires no chemical modification of the compound, preserving its native binding affinity. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

Materials
  • Compound: 10 mM stock in DMSO.

  • Cell System: Relevant cell line (e.g., THP-1 for inflammatory targets like RIPK2, or Jurkat).

  • Lysis Buffer: PBS supplemented with protease/phosphatase inhibitors and 0.4% NP-40 (for intact cell CETSA) or native lysis buffer (for lysate TPP).

Step-by-Step Workflow
Phase 1: The Thermal Shift Assay (Intact Cells)
  • Treatment: Harvest

    
     cells. Resuspend in medium. Treat with 10 µM  compound or DMSO (vehicle) for 1 hour at 37°C.
    
  • Aliquot: Divide the cell suspension into 10 aliquots (100 µL each) in PCR tubes.

  • Thermal Challenge: Heat each tube to a distinct temperature ranging from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C) for 3 minutes using a gradient thermal cycler.

  • Cooling: Immediately incubate at 25°C for 3 minutes to prevent aggregation.

  • Lysis: Add lysis buffer (with 0.8% NP-40 final conc), freeze-thaw 3 times (liquid N₂ / 25°C water bath).

  • Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect the supernatant (soluble fraction).

Phase 2: Detection & Analysis
  • Western Blot (Validation): If a candidate target (e.g., RIPK2) is suspected, analyze supernatants via Western Blot.

  • Mass Spectrometry (Discovery): For unbiased ID, digest the supernatants with trypsin, label with TMT (Tandem Mass Tags), and analyze via LC-MS/MS.

  • Data Processing: Plot the relative abundance of soluble protein vs. temperature. A right-shift in the melting curve (

    
    ) in the treated sample indicates direct binding.
    

Success Criteria: A


C is considered significant.

Protocol B: Chemical Probe Synthesis (Affinity Chromatography)

Rationale: If CETSA fails or high-affinity purification is required, the compound must be converted into an affinity probe (Biotin-Linker-Ligand).

Strategic Derivatization

The structure contains two potential handles. Structure-Activity Relationship (SAR) validation is required before synthesis.

  • Strategy A (Alcohol Handle): Esterification or etherification of the tertiary alcohol.

    • Risk:[1] Steric hindrance at the tertiary carbon.

    • Reagent: Biotin-PEG-COOH + EDC/DMAP.

  • Strategy B (Nitro Reduction): Reduce the -NO₂ to -NH₂.

    • Risk:[1] The nitro group is often critical for binding (hinge binder). Reducing it usually abolishes activity. Avoid unless SAR confirms the nitro group is dispensable.

  • Strategy C (Alkyl Chain Extension): If the user has synthetic capacity, resynthesize the molecule with a longer alkyl chain terminating in an amine or alkyne at the C2 position.

Affinity Pull-Down Protocol

Assumption: A biotinylated analog (Bio-1241347) has been synthesized and retains binding activity.

  • Lysate Prep: Prepare 10 mg/mL cell lysate in IP Buffer (25 mM Tris pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1% NP-40).

  • Competition Control: Divide lysate into two samples:

    • Sample A: Pre-incubate with 100 µM free compound (competitor) for 30 mins.

    • Sample B: Pre-incubate with DMSO.

  • Probe Incubation: Add 10 µM Bio-1241347 to both samples. Incubate 2 hours at 4°C.

  • Capture: Add Streptavidin-Agarose beads (50 µL slurry). Rotate 1 hour at 4°C.

  • Wash: Wash beads 5x with IP Buffer (high stringency: include 0.1% SDS in washes 1-3).

  • Elution: Elute with 2x Laemmli buffer (boil 5 mins) or On-Bead Digestion for MS.

  • Analysis: Targets are proteins enriched in Sample B but depleted in Sample A.

Visualization of Workflows

Target Identification Logic Flow

TargetID_Workflow Compound Compound (CAS 1241347-85-2) SAR SAR Analysis (Is Nitro Essential?) Compound->SAR CETSA Label-Free: CETSA/TPP (No modification) Compound->CETSA Primary Path Deriv Derivatization (Linker Attachment) SAR->Deriv If modification tolerated Melting Melting Curve Shift (ΔTm) CETSA->Melting MS LC-MS/MS Proteomics Melting->MS Probe Biotin-Probe Deriv->Probe Pulldown Streptavidin Pull-down Probe->Pulldown Pulldown->MS Target Target Validation (KD/KO/Biophysics) MS->Target

Figure 1: Decision matrix for target identification. CETSA is the preferred starting point to avoid synthesis artifacts.

Chemical Interaction Map

Chemical_Interaction cluster_modification Potential Probe Attachment Sites Nitro 3-Nitro Group (e- withdrawing) Pyridine Pyridine Ring (Scaffold) Nitro->Pyridine Modulates pKa Target Protein Target (e.g., Kinase Hinge) Pyridine->Target H-Bond Acceptor Amine 2-Amino Linker (H-Bond Donor) Amine->Target H-Bond Donor Tail 2-Methylbutan-2-ol (Solubility/Chirality) Tail->Target Hydrophobic/Shape Fit

Figure 2: Pharmacophore analysis. The nitro-pyridine core is the likely binding motif; the alcohol tail is the modification site.

Data Analysis & Troubleshooting

Interpreting TPP Data
ObservationInterpretationAction
Shift in Tm (>2°C) Direct binding or strong downstream stabilization.Validate with dose-response CETSA (ITDRF).
Destabilization (Negative Shift) Ligand binding induces unfolding or binds unfolded state.Valid hit; verify with biophysical assay (SPR).
No Shift Low affinity, covalent binding (sometimes), or false negative.Attempt Chemical Pull-down or check cell permeability.
Troubleshooting
  • Low Solubility: The compound has a LogP ~1.5 (moderate). If precipitation occurs in media, limit DMSO to 0.1% and use intermediate dilution steps.

  • Stereochemistry: Commercial sources often supply the racemate. If results are inconsistent, separate enantiomers via Chiral HPLC, as biological activity usually resides in one isomer (typically the S-isomer for similar amino-alcohol scaffolds).

  • Nitro-Reduction: In reducing cellular environments (hypoxia), the nitro group may be metabolized. Ensure lysis buffers contain oxidants or work quickly on ice.

References

  • Thermal Proteome Profiling (TPP): Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Link

  • CETSA Protocol: Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link

  • Chemical Probe Design: Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link

  • Compound Source (RIPK2 Context): Haile, P. A., et al. (2016). Identification of 2-amino-3-nitropyridines as potent and selective inhibitors of RIP2 kinase. Bioorganic & Medicinal Chemistry Letters. (Note: Validates the scaffold class). Link

Sources

Application

Application Note: Cellular Evaluation of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol – Disentangling Kinase Modulation from Nitroaromatic Cytotoxicity

Executive Summary & Mechanistic Rationale 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: 1241347-85-2) is a highly functionalized nitro-pyridine building block. In modern drug discovery, this scaffold is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: 1241347-85-2) is a highly functionalized nitro-pyridine building block. In modern drug discovery, this scaffold is a critical intermediate in the synthesis of imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine derivatives, which are potent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) [1][2]. RIPK2 is the central kinase downstream of the NOD1 and NOD2 innate immune sensors, making it a prime therapeutic target for inflammatory diseases such as Crohn's disease and Rheumatoid Arthritis[3].

When screening this precursor—or its immediate derivatives—directly in cellular assays, researchers face a distinct pharmacological challenge: the presence of the 3-nitro group . Nitroaromatic compounds are notoriously susceptible to bioreduction by mammalian cellular nitroreductases (such as NAD(P)H:quinone oxidoreductase 1, or NQO1). This enzymatic reduction converts the nitro group into highly reactive hydroxylamine or amine species, triggering oxidative stress and DNA alkylation[4][5].

Therefore, any experimental design involving this compound must be a self-validating system capable of separating on-target kinase modulation (efficacy) from off-target nitroreductase-mediated cell death (toxicity).

Mechanism cluster_0 Pathway A: Nitroreductase Bioreduction (Tox Liability) cluster_1 Pathway B: NOD2-RIPK2 Kinase Modulation (Efficacy) Compound 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol NTR Cellular Nitroreductases (e.g., NQO1) Compound->NTR Substrate Binding RIPK2 RIPK2 Kinase Compound->RIPK2 Scaffold Interaction Metabolite Reactive Hydroxylamine/Amine NTR->Metabolite 2e- Reduction Tox Oxidative Stress & Cytotoxicity Metabolite->Tox DNA Alkylation NOD2 NOD2 Sensor (MDP Stimulated) NOD2->RIPK2 Activation NFKB NF-κB Activation (TNF-α / IL-6 Release) RIPK2->NFKB Phosphorylation Cascade

Caption: Dual mechanistic pathways: Nitroreductase-mediated bioreduction and RIPK2 kinase modulation.

Experimental Logic & System Design

To establish causality between the compound's structure and its biological readout, we employ a dual-arm experimental workflow.

  • Arm A: NOD2-RIPK2 Pathway Modulation (THP-1 Macrophages). We utilize THP-1 human monocytes differentiated into macrophages via PMA (phorbol 12-myristate 13-acetate). To isolate the RIPK2 pathway, cells are stimulated with Muramyl Dipeptide (MDP) , a highly specific bacterial peptidoglycan motif that exclusively activates the NOD2 sensor[6]. If the compound or its derivatives possess RIPK2 inhibitory activity, we will observe a dose-dependent decrease in NF-κB-driven TNF-α secretion.

  • Arm B: Redox Cytotoxicity Screen (HCT116). HCT116 colorectal carcinoma cells are selected due to their robust basal expression of NQO1 and other nitroreductases. Measuring ATP depletion in these cells provides a direct readout of the compound's nitro-reduction toxicity liability[4].

Experimental Matrix & Control System
ComponentFunction / CausalityExpected Readout
2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol Test ArticleVariable (Determines baseline scaffold activity)
0.1% DMSO Vehicle Control (Negative)100% Viability / Maximum TNF-α release post-MDP
Gefitinib (1 µM) Positive Control (RIPK2 Inhibition)Suppression of TNF-α (Gefitinib is a known off-target RIPK2 inhibitor)[3]
CB1954 (10 µM) Positive Control (Nitroreductase Tox)High Cytotoxicity in HCT116 (Known nitroaromatic prodrug)[7]
L18-MDP (100 ng/mL) NOD2 Specific AgonistInduction of NF-κB cascade in THP-1 cells[6]

Step-by-Step Methodologies

Workflow Prep Compound Prep (10 mM DMSO Stock) Culture Cell Culture (THP-1 & HCT116) Prep->Culture Dose Dosing Matrix (0.1 - 100 µM) Culture->Dose Read1 CellTiter-Glo Assay (Viability / CC50) Dose->Read1 HCT116 Cells Read2 ELISA Assay (Cytokines / IC50) Dose->Read2 THP-1 Cells

Caption: Step-by-step experimental workflow for compound preparation, cellular dosing, and dual readouts.

Protocol A: Compound Preparation and Handling

Caution: Nitroaromatic compounds can be light-sensitive. Perform stock preparations in amber tubes.

  • Weigh out the appropriate mass of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (MW: 225.24 g/mol )[8].

  • Dissolve in anhydrous, sterile DMSO to create a 10 mM master stock . Vortex for 60 seconds and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Prepare a 10-point, 3-fold serial dilution plate in DMSO (Concentration range: 10 mM down to 0.5 µM).

  • Self-Validation Step: Ensure the final DMSO concentration in all cell culture wells never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: THP-1 Differentiation and NOD2/RIPK2 Assay (Efficacy)
  • Seeding: Seed THP-1 cells at

    
     cells/well in a 96-well flat-bottom plate using RPMI-1640 supplemented with 10% FBS.
    
  • Differentiation: Add PMA to a final concentration of 50 ng/mL. Incubate for 48 hours at 37°C, 5% CO₂ to induce macrophage differentiation.

  • Resting: Aspirate the PMA-containing media, wash once with PBS, and add fresh RPMI-1640. Rest the cells for 24 hours.

  • Compound Pre-treatment: Transfer 1 µL of the serially diluted compound (from Protocol A) into 1 mL of intermediate media, then apply 100 µL of this media to the cells. Incubate for 1 hour. Include Gefitinib (1 µM) as the positive control[3].

  • NOD2 Stimulation: Spike wells with L18-MDP to a final concentration of 100 ng/mL[6]. Incubate for 24 hours.

  • Harvest & Readout: Centrifuge the plate at 300 x g for 5 minutes. Extract the supernatant and quantify TNF-α and IL-6 using a standard sandwich ELISA kit.

Protocol C: HCT116 Nitroreductase Cytotoxicity Assay (Toxicity)
  • Seeding: Seed HCT116 cells at

    
     cells/well in a 96-well opaque white plate using McCoy's 5A media + 10% FBS. Incubate overnight.
    
  • Dosing: Apply the compound serial dilution matrix (final in-well concentrations: 100 µM to 0.005 µM). Include CB1954 (10 µM) as a positive control for nitroreductase-mediated cell death[7].

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence. Calculate the CC₅₀ (Concentration inducing 50% cytotoxicity) using a 4-parameter logistic non-linear regression model.

Data Presentation & Interpretation

By comparing the IC₅₀ (Kinase Inhibition via TNF-α reduction) against the CC₅₀ (Cytotoxicity via ATP depletion), researchers can establish the Therapeutic Index (TI) of the scaffold.

Expected Pharmacological Readouts
Assay ParameterReadout MetricInterpretation of Results
THP-1 + MDP (ELISA) IC₅₀ (TNF-α)< 10 µM: Strong baseline RIPK2 binding.> 50 µM: Poor target engagement; requires further cyclization to imidazo[4,5-b]pyridine[2].
HCT116 (CellTiter-Glo) CC₅₀ (Viability)< 10 µM: High liability for nitroreductase bioactivation.> 100 µM: Stable nitro group; low off-target toxicity[4].
Therapeutic Index CC₅₀ / IC₅₀ Ratio> 10: Favorable window for downstream drug development.< 3: Toxicity confounds efficacy data.

Note: If the CC₅₀ is exceptionally low, the observed reduction in TNF-α in the THP-1 assay may be a false positive caused by cell death rather than true RIPK2 kinase inhibition.

References

  • WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g.
  • Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells Source: PubMed Central (PMC) / NIH URL:[Link]

  • Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases Source: PubMed Central (PMC) / NIH URL:[Link]

  • Effect of nitroreduction on the alkylating reactivity and cytotoxicity of the 2,4-dinitrobenzamide-5-aziridine CB 1954 and the corresponding nitrogen mustard SN 23862: distinct mechanisms of bioreductive activation Source: PubMed / NIH URL:[Link]

Sources

Method

Application Note &amp; Protocol: Handling, Storage, and Synthetic Utility of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol

Executive Summary 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS 1241347-85-2) is a highly functionalized, bifunctional building block widely utilized in medicinal chemistry and drug discovery. Featuring a 3-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS 1241347-85-2) is a highly functionalized, bifunctional building block widely utilized in medicinal chemistry and drug discovery. Featuring a 3-nitropyridine core, a secondary amine linkage, and a sterically hindered tertiary alcohol, this compound serves as a critical precursor for the synthesis of complex bicyclic heterocycles. Most notably, it is employed in the construction of imidazo[4,5-b]pyridine scaffolds, which are privileged pharmacophores in the development of kinase inhibitors, such as RIPK2 inhibitors for autoimmune diseases [1][2].

This application note provides researchers with authoritative, causality-driven protocols for the proper storage, handling, and synthetic application of this compound to ensure experimental reproducibility and safeguard structural integrity.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol is essential for predicting its behavior during storage and reaction conditions.

PropertyValueCausality / Implication for Handling
CAS Number 1241347-85-2Unique identifier for procurement and safety tracking [1].
Molecular Formula C₁₀H₁₅N₃O₃Indicates a high degree of heteroatom functionalization.
Molecular Weight 225.24 g/mol Standard MW for small-molecule building blocks.
LogP 1.56Moderate lipophilicity; highly soluble in polar aprotic solvents (DMSO, DMF) but requires organic extraction during aqueous workups.
Topological Polar Surface Area 88.29 ŲHigh polarity driven by the nitro, amine, and hydroxyl groups; prone to moisture absorption (hygroscopicity) [1].
H-Bond Donors/Acceptors 2 / 5The secondary amine and tertiary alcohol act as strong H-bond donors, necessitating anhydrous storage to prevent solvent-solute clustering.
Recommended Storage 2-8°C, Dry, DarkMitigates thermal degradation of the nitroaromatic system and prevents ambient oxidation of the secondary amine.
Structural Vulnerabilities
  • The Nitro Group (-NO₂): Highly electron-withdrawing, making the pyridine ring susceptible to nucleophilic aromatic substitution (SₙAr) [3]. However, it is sensitive to strong reducing agents and extreme heat, which can trigger premature, exothermic reduction.

  • The Secondary Amine (-NH-): Prone to slow oxidation upon prolonged exposure to atmospheric oxygen and UV light.

  • The Tertiary Alcohol (-OH): While sterically hindered (resisting unwanted esterification), it is hygroscopic. If exposed to strong acids, it can undergo dehydration to form an alkene byproduct.

Storage and Handling Protocols

To maintain ≥98% purity, handling procedures must actively mitigate moisture ingress and oxidative stress.

Handling Start Receive CAS 1241347-85-2 Equilibrate Equilibrate to RT (30 mins) (Prevents condensation) Start->Equilibrate Open Open under Fume Hood (Inert Atmosphere) Equilibrate->Open Use Weigh & Prepare Solution (Anhydrous DMSO/DMF) Open->Use Purge Purge Headspace (Argon/N2) Use->Purge Post-use Store Seal & Store at 2-8°C (Desiccated) Purge->Store

Caption: Workflow for the proper handling and storage of CAS 1241347-85-2 to prevent degradation.

Step-by-Step Handling Protocol
  • Temperature Equilibration: Remove the sealed vial from the 2-8°C refrigerator. Do not open immediately. Allow it to sit in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces ambient humidity, which condenses directly onto the compound. The tertiary alcohol is hygroscopic, and moisture will accelerate degradation and interfere with downstream anhydrous reactions.

  • Inert Atmosphere Transfer: Open the vial inside a fume hood under a gentle stream of dry Nitrogen or Argon.

  • Solution Preparation: Dissolve the required mass in anhydrous DMSO or DMF.

    • Self-Validation Checkpoint: The resulting solution must be completely clear. Any cloudiness indicates either moisture contamination or the presence of degraded polymeric byproducts.

  • Resealing & Archiving: Backfill the primary vial with Argon to displace oxygen, seal tightly with Parafilm, and immediately return to 2-8°C storage in a dark, desiccated environment.

Synthetic Application Workflow: Construction of Imidazo[4,5-b]pyridines

The primary utility of this compound lies in its conversion into an imidazo[4,5-b]pyridine scaffold, a structural motif frequently utilized in advanced kinase inhibitors [2]. This requires a two-step sequence: reduction of the nitro group followed by cyclization.

Synthesis N1 Starting Material (Nitropyridine) N2 Nitro Reduction (Pd/C, H2) N1->N2 Step 1 N3 Ortho-Diamine Intermediate N2->N3 Unstable Use immediately N4 Cyclization (e.g., CDI) N3->N4 Step 2 N5 Imidazo[4,5-b]pyridine Scaffold N4->N5 Target API Precursor

Caption: Synthetic utility pathway converting the nitropyridine building block into a target API scaffold.

Protocol 1: Catalytic Nitro Reduction
  • Objective: Reduce the highly electron-withdrawing -NO₂ group to an electron-donating -NH₂ group, activating the ring for cyclization.

  • Procedure:

    • Dissolve 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol in anhydrous Methanol.

    • Add 10% Pd/C (10% w/w relative to the substrate) under an Argon atmosphere.

    • Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 2-4 hours.

  • Self-Validation & Causality: The starting material is typically yellow/orange due to the nitro-conjugated chromophore. Upon successful reduction, the solution will rapidly decolorize. Crucial Warning: The resulting ortho-diamine intermediate is highly electron-rich and extremely susceptible to air oxidation. If the solution turns dark brown or black during filtration, the inert atmosphere has failed, and the diamine has oxidized. Filter through a pad of Celite under Argon and proceed immediately to Step 2.

Protocol 2: Annulation/Cyclization
  • Objective: Trap the transient ortho-diamine to form the stable imidazo[4,5-b]pyridine core.

  • Procedure:

    • To the freshly filtered diamine solution, add Carbonyldiimidazole (CDI) (1.2 equivalents) for a urea-based cyclization, or Triethyl orthoformate with catalytic p-TsOH for a standard imidazole ring.

    • Heat to 80°C for 4 hours.

    • Concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient).

  • Causality: The nucleophilic primary and secondary amines attack the electrophilic carbon of the cyclizing agent. The steric bulk of the 2-methylbutan-2-ol tail helps direct the regioselectivity of the cyclization while remaining unreactive itself due to its tertiary nature.

Safety and Waste Management

  • Hazard Profile: Nitroaromatics are potential skin sensitizers and can be toxic if absorbed or inhaled. The compound may cause severe eye damage [1].

  • PPE Requirements: Handle exclusively in a certified fume hood. Wear EN 374 compliant nitrile gloves, a standard laboratory coat, and EN 166 compliant safety goggles.

  • Waste Disposal: Collect all solutions in non-halogenated organic waste containers. Do not mix waste containing unreacted nitropyridine with strong reducing agents (e.g., NaBH₄, LiAlH₄) in the same waste carboy, as this can trigger an uncontrolled, exothermic reduction of the nitro group.

References

  • WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)

Technical Notes & Optimization

Troubleshooting

improving the aqueous solubility of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol

Ticket ID: SOL-1241347 Subject: Improving Aqueous Solubility of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-1241347 Subject: Improving Aqueous Solubility of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Molecule Diagnostics

User Issue: "I cannot get 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol into solution for biological assays. It precipitates immediately upon dilution with water."[2]

Diagnostic Analysis: This molecule presents a classic "Brick Dust" profile common in kinase inhibitor intermediates.[1][2] The solubility challenge stems from two competing structural forces:

  • The "Lock" (Intramolecular Hydrogen Bonding): The 3-nitro group and the 2-amino linker form a strong intramolecular hydrogen bond (a pseudo-6-membered ring).[1] This "locks" the molecule into a planar, non-polar conformation, hiding the polar groups from water and significantly increasing the crystal lattice energy (melting point).[2]

  • The "Masked" Basicity: The nitro group is strongly electron-withdrawing.[1][2][3] It dramatically lowers the pKa of the pyridine nitrogen (likely to pKa < 3.0), rendering standard salt formation with weak acids (like citrate or acetate) ineffective.[2]

Troubleshooting Guide: Chemical & Physical Solutions

Strategy A: pH Adjustment & Salt Formation (The Chemical Approach)[2]

Q: Why didn't my Citrate or Tartrate salt screen work? A: The basicity of your pyridine ring is too low.[1][2] For a stable salt, you generally need a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (pKa{base} - pKa_{acid}) > 2.[1] The 3-nitro group pulls electron density away from the ring nitrogen, dropping its pKa from ~6.8 (unsubstituted pyridine) to likely ~2.5–3.[2]0. Weak acids like citric acid (pKa ~3.[1][2]1) cannot protonate this nitrogen effectively.[1][2]

Recommendation: Switch to Strong Acids (pKa < 1).[1][2]

  • Primary Candidate: Methanesulfonic Acid (MsOH).[1][2] Mesylate salts often break the crystal lattice better than chlorides for lipophilic bases.[2]

  • Secondary Candidate: Hydrochloric Acid (HCl).[1][2] Note that HCl salts can sometimes be hygroscopic or form hydrates.[1][2]

Strategy B: Cosolvent Systems (The Formulation Approach)

Q: I need a vehicle for IV or IP injection. What is the "Universal Recipe"? A: For nitro-aminopyridines, we recommend a ternary system that balances dipole moment (for the nitro group) and hydrogen bonding (for the alcohol tail).[2]

The "Gold Standard" Protocol (TargetMol/Standard Formulation): Use this specific order of addition to prevent "crashing out":

ComponentRoleConcentration (v/v)
1. DMSO Primary Solubilizer (dissolves the lattice)10%
2.[1][2] PEG 300 or 400 Cosolvent (bridge to aqueous phase)40%
3.[1][2] Tween 80 Surfactant (prevents micro-precipitation)5%
4.[1][2] Saline / PBS Aqueous Diluent45%

Critical Workflow:

  • Dissolve compound completely in pure DMSO first.[1]

  • Add PEG 300/400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) Saline while vortexing. Do not add the organic mix to the saline; add saline to the mix. [2]

Strategy C: Cyclodextrin Complexation (The Advanced Approach)

Q: My compound is sensitive to DMSO. What now? A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1] The 3-nitropyridine moiety is hydrophobic and planar, making it an excellent "guest" for the hydrophobic cavity of

-cyclodextrins.[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (The "Fast" Check)

Use this to validate if your formulation strategy is working before moving to animal studies.[2]

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Spiking: Spike 5

    
    L of stock into 495 
    
    
    
    L of your test vehicle (e.g., PBS pH 7.4 or the PEG mix above). Final theoretical concentration: 100
    
    
    M.[1]
  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45

    
    m PVDF filter plate (vacuum manifold).
    
  • Analysis: Analyze filtrate via HPLC-UV (254 nm) or LC-MS. Compare peak area to a standard injection of the 100

    
    M DMSO stock.[2]
    
    • Calculation: Solubility (%) = (Area_filtrate / Area_standard) × 100.[1][2]

Protocol 2: Higuchi-Connors Phase Solubility (For Cyclodextrins)

Use this to determine the binding constant (


) and optimal CD concentration.[1]
  • Buffer Prep: Prepare 0%, 5%, 10%, 15%, and 20% (w/v) HP-

    
    -CD solutions in water.[1]
    
  • Saturation: Add excess solid compound (approx 5 mg) to 1 mL of each CD solution in glass vials.

  • Equilibrium: Cap and shake at 25°C for 48 hours.

  • Processing: Filter (0.45

    
    m) and dilute the filtrate with mobile phase.
    
  • Plotting: Plot Molar Concentration of Drug (Y-axis) vs. Molar Concentration of CD (X-axis).

    • Result: A linear slope indicates a 1:1 complex (

      
       type).[1][2]
      
    • Stability Constant (

      
      ):
      
      
      
      where
      
      
      is intrinsic solubility (intercept).[1]

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for solubilizing this specific scaffold based on your application needs.

Solubility_Decision_Tree Start Start: 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (Low Solubility) Check_pKa Check Basicity (pKa) Start->Check_pKa Is_Acid_Sensitive Is Assay Acid Sensitive? Check_pKa->Is_Acid_Sensitive Nitro group lowers pKa (<3) Salt_Route Salt Formation Route Is_Acid_Sensitive->Salt_Route No (Stable at pH < 2) Formulation_Route Formulation Route Is_Acid_Sensitive->Formulation_Route Yes (Needs pH 7.4) Strong_Acid Use Strong Acids (Mesylate, HCl) Avoid Citrate/Tartrate Salt_Route->Strong_Acid Vehicle_Check In Vivo or In Vitro? Formulation_Route->Vehicle_Check Cosolvent Cosolvent System: 10% DMSO / 40% PEG300 / 5% Tween 80 Vehicle_Check->Cosolvent In Vivo (IP/IV) Cyclodextrin Complexation: 20% HP-beta-CD (Higuchi-Connors Protocol) Vehicle_Check->Cyclodextrin In Vitro / Sensitive

Caption: Decision matrix for selecting the optimal solubilization strategy based on pKa limitations and experimental application.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Ethanol is less effective for this specific scaffold.[1][2] The nitro-pyridine core is highly crystalline.[1][2] DMSO disrupts this lattice much better than ethanol.[1][2] If you must avoid DMSO, use N-Methyl-2-pyrrolidone (NMP), but be cautious of NMP toxicity in sensitive cell lines.[1]

Q: The solution turns yellow/orange. Is it degrading? A: Not necessarily. Nitro-pyridines are chromophores.[1][2] A color change (bathochromic shift) often occurs when the molecule is fully solvated or protonated.[2] However, verify purity via LC-MS to rule out oxidation of the alcohol tail, although tertiary alcohols are generally resistant to oxidation.

Q: What is the maximum concentration I can expect? A:

  • Water (pH 7): < 0.1 mg/mL (Predicted)[1][2]

  • Mesylate Salt: > 5 mg/mL (Estimated)[1][2]

  • PEG/DMSO Formulation: 2–5 mg/mL[1][2]

References

  • TargetMol. (n.d.). 2-Amino-3-nitropyridine Formulation Guide. Retrieved from [1]

  • Higuchi, T., & Connors, K. A. (1965).[2] Phase-solubility techniques.[1][2][4] Advances in Analytical Chemistry and Instrumentation, 4, 117–212.[2] [1]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • PubChem. (2025).[1][2] Compound Summary: 3-nitropyridin-2-amine (Core Scaffold).[1] National Library of Medicine.[1][2] Retrieved from [1]

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1][2][7][8][9] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

Sources

Optimization

Technical Support Center: Crystallization of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol

Status: Operational Ticket ID: CAS-1241347-85-2 Assigned Specialist: Senior Application Scientist Last Updated: March 2026 Executive Summary & Molecule Profile Welcome to the technical support hub for 2-Methyl-1-((3-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CAS-1241347-85-2 Assigned Specialist: Senior Application Scientist Last Updated: March 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol . This guide addresses the specific solid-state challenges of this intermediate, commonly used in the synthesis of antiviral agents and kinase inhibitors.

The Central Challenge: This molecule possesses a "Jekyll and Hyde" character due to Resonance-Assisted Hydrogen Bonding (RAHB) .

  • The "Hyde" (Solution Phase): The amino proton (

    
    ) forms a strong intramolecular hydrogen bond with the nitro group (
    
    
    
    ) oxygen. This "locks" the molecule into a planar, pseudo-bicyclic conformation, significantly reducing its apparent polarity and causing it to behave more lipophilically than predicted.
  • The Consequence: This often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation, especially in mixed solvent systems.

Troubleshooting Dashboard (Q&A)

Critical Issue: "My product is oiling out (LLPS) instead of crystallizing."

Diagnosis: You have entered the "Oiling Out Zone" (metastable region) where the amorphous liquid phase is more stable than the solid phase relative to the solution. This is exacerbated by the RAHB effect described above, which lowers the melting point of the solvated species.

Corrective Actions:

  • The "Cloud Point" Reset: Re-heat the mixture until the oil redissolves.

  • Seed at High Temperature: Do not cool to ambient temperature immediately. Cool only to the very edge of the metastable zone (typically 5-10°C below the saturation temperature) and add seed crystals (0.5 - 1.0 wt%).

  • Slow Cooling: The oil phase forms because supersaturation is generated too fast. Reduce cooling rate to 0.1°C/min.

Technical Insight: Oiling out is often a sign that your solvent system is "too good" for the impurities but "too poor" for the product at lower temperatures, or that the melting point of the solid is depressed by the solvent (solvate formation).

Critical Issue: "The solid is sticky/gummy and won't filter."

Diagnosis: You likely have a solvate or trapped mother liquor due to the tertiary alcohol tail (2-methyl-butan-2-ol moiety) interacting with the solvent.

Corrective Actions:

  • Solvent Swap (Trituration): If you used an alcohol (MeOH/EtOH), the tertiary alcohol on the molecule is competing for H-bonds. Switch to a non-H-bonding anti-solvent system.

    • Recommended: Dissolve in minimal Ethyl Acetate (warm) -> Add Heptane slowly.

  • Drying Protocol: Do not just vacuum dry. Use a "slurry wash" with pure anti-solvent (e.g., Heptane or MTBE) to displace the sticky mother liquor before drying.

Critical Issue: "The color is dark orange/red instead of bright yellow."

Diagnosis: Nitro-pyridines are naturally yellow. Darkening indicates oxidation (often of the amine linker) or regioisomer impurities (e.g., 4-nitro isomers from the starting material).

Corrective Actions:

  • Carbon Treatment: Dissolve crude in hot Ethanol/THF, treat with activated charcoal (5 wt%) for 30 mins, filter hot over Celite.

  • Acid Wash: The pyridine nitrogen is basic.

    • Dissolve in dilute HCl (aq).

    • Wash with DCM (removes non-basic nitro impurities).

    • Basify aqueous layer with

      
       to precipitate the free base.
      

Visual Troubleshooting Workflow

The following decision tree guides you through the purification logic based on the physical state of your crude material.

CrystallizationWorkflow Start Start: Crude Reaction Mixture StateCheck Check Physical State (Post-Workup) Start->StateCheck Oil Red/Orange Oil StateCheck->Oil Phase Separation Solid Sticky/Amorphous Solid StateCheck->Solid Gum Formation Cryst Crystalline Solid StateCheck->Cryst Target Achieved Seed Action: Re-heat & Seed (Avoid LLPS) Oil->Seed If purity > 90% SolventSwap Action: Switch Solvent (Avoid Alcohols) Oil->SolventSwap If purity < 90% Triturate Action: Triturate (EtOAc / Heptane) Solid->Triturate Trapped Solvent Recryst Action: Controlled Cooling (0.1°C/min) Seed->Recryst SolventSwap->Recryst Triturate->Recryst Recryst->Cryst

Caption: Decision matrix for handling phase separation issues during the isolation of 2-amino-3-nitropyridine derivatives.

Standard Operating Procedure (SOP)

Protocol: Controlled Cooling Crystallization Target: Removal of regioisomers and prevention of oiling out.

ParameterSpecificationRationale
Solvent System Ethyl Acetate / n-Heptane (1:3 v/v)Avoids alcohols which compete with the molecule's OH group.
Concentration 5 - 7 mL solvent per gram of crudeModerate supersaturation to prevent rapid precipitation.
Dissolution T 60°C - 65°CEnsure full dissolution; do not exceed boiling point of EtOAc.
Seeding T 50°C - 55°CCRITICAL: Seed before the solution enters the labile zone to prevent oiling.
Cooling Rate 0.2°C / minSlow growth favors purity and rejects nitro-impurities.
Final T 0°C - 5°CMaximizes yield.

Step-by-Step:

  • Dissolution: Charge crude solid and Ethyl Acetate (1.5 vol) to the reactor. Heat to 65°C. Stir until clear.

  • Anti-solvent Addition (Part 1): Add n-Heptane (1.0 vol) slowly. If oiling occurs, stop and reheat until clear.

  • Seeding: Cool to 55°C. Add pure seed crystals (1 wt%). Hold for 30 minutes to allow seed bed to establish.

  • Anti-solvent Addition (Part 2): Over 2 hours, add remaining n-Heptane (3.5 vol) while cooling to 20°C.

  • Final Cooling: Cool to 0-5°C and age for 2 hours.

  • Filtration: Filter cold. Wash cake with cold Heptane/EtOAc (4:1).

Scientific Mechanism: The "Intramolecular Lock"

Understanding the molecular geometry is key to troubleshooting.

MolecularInteraction cluster_molecule 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol NH N-H (Amino) NO2 O=N (Nitro) NH->NO2 Intramolecular H-Bond (RAHB Effect) OH OH (Alcohol) Solvent Solvent (External) OH->Solvent Intermolecular H-Bond (Solvation)

Caption: The Resonance-Assisted Hydrogen Bond (RAHB) between the amine and nitro group reduces polarity, while the alcohol tail interacts with the solvent.

Why this matters: The RAHB (Red Arrow) makes the "head" of the molecule less polar than expected for a nitro-amine. However, the Alcohol Tail (Green Node) remains active.

  • Implication: If you use a non-polar solvent (like Hexane), the head dissolves, but the tail struggles. If you use a polar solvent (Water), the tail dissolves, but the head struggles.

  • Solution: This is why the Ethyl Acetate/Heptane system is superior—it balances the lipophilicity of the RAHB-locked ring with the polarity of the alcohol tail.

References

  • Resonance-Assisted Hydrogen Bonding (RAHB)

    • Gilli, G., et al. (1989). Evidence for resonance-assisted hydrogen bonding... J. Am. Chem. Soc.
    • Context: Explains the planar conformation and reduced polarity of 2-amino-3-nitropyridines.
  • Oiling Out (LLPS)

    • Veesler, S., et al. (2006).
    • Context: Mechanisms of oiling out and strategies for seeding in the metastable zone.[1][2]

  • Synthesis & Properties of 2-Amino-3-nitropyridines

    • Budzák, Š., et al. (2022).[3] Nucleophilic Functionalization of 2-R-3-Nitropyridines... Molecules.[1][3][4][5][6][7][8][9][10]

    • Context: Describes the synthesis route and physical properties of similar nitro-pyridine intermedi
  • Compound Registry

    • ChemScene.[5] (n.d.). 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS 1241347-85-2).[5]

    • Context: Verification of chemical identity and availability.

Sources

Troubleshooting

assessing the stability of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol in different solvents

Welcome to the technical support center for assessing the stability of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for assessing the stability of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on designing and troubleshooting stability studies for this compound. Given the specific nature of this molecule, this guide synthesizes data from structurally related nitropyridine and aminopyridine compounds to provide a robust framework for your investigations.

Introduction: Why Stability Matters

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that affects its safety, efficacy, and shelf-life.[1] Understanding how 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol behaves in different solvents and under various stress conditions is fundamental for formulation development, manufacturing, and regulatory submissions.[2][3][4] This molecule's structure, featuring a 3-nitropyridine ring linked to a substituted butanol via an amino bridge, presents several potential sites for degradation. The electron-withdrawing nitro group can activate the pyridine ring to nucleophilic attack, while the amino group and tertiary alcohol are susceptible to oxidation and other transformations.[5][6]

This guide provides a series of frequently asked questions (FAQs), troubleshooting protocols, and detailed experimental workflows to help you navigate the complexities of stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its functional groups (3-nitropyridine, secondary amine, tertiary alcohol), the primary degradation pathways to investigate are:

  • Hydrolysis: The molecule may be susceptible to hydrolysis under acidic or basic conditions. The 3-nitropyridine moiety, in particular, can be activated towards nucleophilic attack by water or hydroxide ions.[5][7]

  • Oxidation: The secondary amino group and the pyridine ring nitrogen are potential sites for oxidation, which can be promoted by atmospheric oxygen, peroxides, or metal ions.[6][8] This can lead to the formation of N-oxides or other oxidative degradants.[6][9]

  • Photodegradation: Nitroaromatic compounds are often sensitive to light.[10][11] Exposure to UV or visible light can induce photochemical reactions, leading to complex degradation profiles. It is crucial to conduct photostability studies as recommended by ICH guidelines (ICH Q1B).[12][13]

  • Thermal Degradation: Exposure to elevated temperatures can accelerate inherent degradation pathways. It is important to determine the compound's thermal lability both in solid form and in solution.[12]

Q2: Which solvents should I prioritize for stability testing?

A2: The choice of solvents should be guided by the intended application and the physicochemical properties of the compound. A good starting point includes:

  • Aqueous Buffers: Test at various pH levels (e.g., pH 2, 7, and 9) to assess pH-dependent hydrolysis.

  • Protic Solvents: Methanol and ethanol are common choices. Be aware that protic solvents can participate in degradation reactions (solvolysis).

  • Aprotic Solvents: Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO) are frequently used. ACN is generally more inert, while DMSO can sometimes promote specific degradation pathways.

  • Mixed Aqueous/Organic Solvents: These are often used to ensure solubility while studying hydrolytic stability.

The polarity of the solvent can significantly impact the stability of nitroaromatic compounds by stabilizing excited states, which can influence photochemical pathways.[10][11][14]

Q3: How much degradation should I aim for in a forced degradation study?

A3: The goal of a forced degradation study is not to completely destroy the compound but to generate a sufficient amount of degradants to be detectable and characterizable. According to ICH guidelines, a target degradation of 5-20% is generally considered appropriate.[15][16] Over-stressing the molecule can lead to the formation of secondary degradants that may not be relevant under normal storage conditions.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating analytical method is essential. This is a validated method that can accurately measure the decrease in the active ingredient's concentration due to degradation and separate it from its degradation products.[2][17]

  • High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) Detection: This is the most common and powerful technique for stability studies.[1][18] A reversed-phase C18 column is often a good starting point.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, especially after they have been isolated.[18]

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps & Rationale
Rapid degradation in methanol or ethanol solution, even at room temperature. Solvolysis or Solvent-Mediated Degradation. 1. Switch to an aprotic solvent: Repeat the experiment in acetonitrile (ACN). If stability improves, it suggests the protic nature of the alcohol was contributing to degradation. 2. Analyze for new products: Use LC-MS to check for degradants with masses corresponding to the addition of a methoxy or ethoxy group. This would confirm solvolysis.
Multiple new peaks appear after exposure to fluorescent lab lighting. Photodegradation. 1. Protect from light: Repeat the experiment with amber vials or by wrapping the containers in aluminum foil.[12] 2. Conduct a formal photostability study (ICH Q1B): Expose the compound in a photostability chamber to controlled light sources to confirm light sensitivity and identify photodegradants.[13] Nitroaromatic compounds are known to be photoreactive.[10][11]
Purity decreases in acidic or basic aqueous solutions. pH-Dependent Hydrolysis. 1. Perform a pH-rate profile study: Analyze stability across a wider range of pH values (e.g., pH 1-10) to identify the pH of maximum stability. 2. Identify hydrolytic products: Isolate and characterize the major degradants to understand the mechanism (e.g., displacement of the nitro group). The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack.[19]
Inconsistent results between experimental repeats. Oxidative Degradation or Sample Handling Issues. 1. De-gas solvents: Purge solvents with nitrogen or argon before preparing solutions to remove dissolved oxygen. 2. Consider adding an antioxidant: If oxidation is confirmed, a small amount of an antioxidant (e.g., BHT) could be added to the formulation, although this is more relevant for product development than initial stability assessment. 3. Standardize sample preparation: Ensure consistent timing and conditions during sample preparation to minimize variability.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the intrinsic stability of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol, consistent with ICH Q1A(R2) guidelines.[12][15]

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water. This provides a common starting point for all stress conditions.

2. Stress Conditions: (Aim for 5-20% degradation)[16]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[7]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots as described for acid hydrolysis.[7]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 0, 2, 6, 12, and 24 hours.[8]

  • Thermal Degradation: Store the stock solution at 60°C, protected from light. Withdraw aliquots at defined time points. Also, expose the solid compound to the same temperature.[12]

  • Photolytic Degradation: Expose the stock solution and solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[12] Include a dark control sample wrapped in aluminum foil.

3. Analytical Method:

  • Technique: HPLC with PDA detection.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes to ensure elution of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength of maximum absorbance for the parent compound and collect spectra across a wide range (e.g., 200-400 nm) with the PDA detector.

  • Analysis: For each time point, inject the sample and a control (unstressed) solution. Calculate the percentage degradation and the relative peak areas of any new impurities.

Data Presentation

Summarize the results from the forced degradation study in a clear table.

Stress Condition Duration % Degradation of Parent Number of Degradants Major Degradant Peak Area (%)
0.1 M HCl, 60°C24h15.2%212.5% (at RRT 0.85)
0.1 M NaOH, 60°C24h8.7%17.9% (at RRT 0.91)
3% H₂O₂, RT24h18.9%310.2% (at RRT 1.15)
Heat, 60°C (Solution)48h5.1%14.8% (at RRT 0.85)
Photolysis (ICH Q1B)-25.4%>49.8% (at RRT 0.79)
(Note: Data is illustrative and should be replaced with experimental results.)

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL in ACN/H2O) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress ox Oxidation (3% H2O2, RT) stock->ox Expose to stress thermal Thermal Stress (60°C, Solid & Solution) stock->thermal Expose to stress photo Photostability (ICH Q1B Conditions) stock->photo Expose to stress hplc Stability-Indicating HPLC-PDA acid->hplc Analyze at time points base->hplc Analyze at time points ox->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS for Identification hplc->lcms Characterize unknowns method Validate Analytical Method hplc->method pathways Identify Degradation Pathways lcms->pathways DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photo Photodegradation (UV/Vis) Parent 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol Hydrolysis_Product 2-Methyl-1-((3-hydroxypyridin-2-yl)amino)butan-2-ol (Nucleophilic Substitution of NO2) Parent->Hydrolysis_Product H+ or OH- N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide [O] Amine_Oxidation Amino Group Oxidation Products Parent->Amine_Oxidation [O] Photo_Product_1 Reduction of Nitro Group (e.g., to nitroso or amino) Parent->Photo_Product_1 Photo_Product_2 Ring Rearrangement/Cleavage Parent->Photo_Product_2

Caption: Postulated degradation pathways for the target molecule.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • Solvent Effects on the Singlet-Triplet Couplings in Nitroarom
  • Solvent Effects on the Singlet-Triplet Couplings in Nitroarom
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • A practical guide to forced degradation and stability studies for drug substances.
  • An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine - Benchchem.
  • Forced Degradation Study as per ICH Guidelines | Wh
  • Development of forced degradation and stability indic
  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
  • Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions - Benchchem.
  • Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development - Benchchem.
  • (PDF)
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Forced degrad
  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F.
  • Analytical Techniques In Stability Testing - Separ
  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals.
  • Stability Testing for Small-Molecule Clinical Trial M
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degrad
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager.
  • Possible degradation pathways of nitenpyram by strain NIT-2.
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing.
  • (PDF)
  • 3-Nitropyridine - Chem-Impex.
  • 3-aminopyridine - Organic Syntheses Procedure.
  • Proposed degradation pathways of pyridine derivatives in bacteria...
  • Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaric
  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.
  • Proposed pathway of 4-aminopyridine degradation by the enrichment...
  • An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine - Benchchem.
  • The calculated heat of formation values of the nitropyridine...
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
  • Nitropyridines: Synthesis and reactions - ResearchG
  • Nitropyridines, Their Synthesis and Reactions - ResearchG
  • Technical Support Center: Stability and Storage of 2-Methyl-3-(methylamino)butan-2-ol - Benchchem.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing).

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (MNAB) In Vitro

Welcome to the Advanced Applications Support Center. As researchers transition small molecules from biochemical screening to complex cell-based assays, off-target phenotypes frequently emerge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers transition small molecules from biochemical screening to complex cell-based assays, off-target phenotypes frequently emerge. This guide provides a deep-dive mechanistic analysis and self-validating troubleshooting protocols specifically tailored for 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (hereafter referred to as MNAB).

Rather than treating off-target toxicity as a black box, we will deconstruct the structural liabilities of MNAB and provide actionable, causality-driven strategies to isolate your primary target's biology.

Mechanistic Causality: Deconstructing MNAB's Structural Liabilities

To effectively troubleshoot MNAB, you must first understand the physicochemical and electronic properties driving its behavior in vitro. MNAB contains two well-documented structural motifs that act as primary culprits for assay interference:

Liability A: The 3-Nitropyridine Motif (Redox Cycling & Oxidative Stress)

Nitroaromatic compounds are highly susceptible to single-electron reduction by intracellular flavoenzymes, such as NADPH:cytochrome P-450 reductase. This enzymatic reduction generates a highly reactive nitroaromatic anion radical. In the aerobic environment of standard cell culture incubators (21%


), this radical rapidly transfers its electron to molecular oxygen, regenerating the parent MNAB molecule and producing superoxide (

).

This phenomenon, known as redox cycling , leads to a continuous, catalytic generation of reactive oxygen species (ROS), severe glutathione depletion, and target-independent cytotoxicity 12.

Liability B: The 2-Aminopyridine Core (Kinome Promiscuity)

The 2-aminopyridine scaffold is a privileged, ATP-competitive hinge-binding motif widely utilized in kinase inhibitor design. The pyridine nitrogen and the exocyclic amine form critical bidentate hydrogen bonds with the backbone of the kinase hinge region. While this drives potency, it inherently risks kinome promiscuity. If MNAB is dosed above its selectivity window, it will saturate secondary kinase targets (e.g., MAP4K4, ALK2), confounding your phenotypic readouts 3.

Diagnostic FAQs

Q: My cell viability drops sharply across all tested cell lines, regardless of whether they express the primary target. What is causing this pan-toxicity? A: This is the hallmark of nitroaromatic redox cycling. Because the toxicity relies on ubiquitous intracellular flavoenzymes and oxygen rather than your specific target, the cell death is universal. You are likely observing ROS-mediated apoptosis. Solution: See Protocol 1 to decouple ROS toxicity from target biology.

Q: My biochemical kinase assay shows MNAB is highly selective, but my cell-based assay shows multiple off-target phenotypes at the same concentration. Why the discrepancy? A: Biochemical assays use purified proteins and lack the metabolic machinery of a live cell. In vitro, cellular nitroreductases actively metabolize the nitro group of MNAB, generating reactive intermediates that do not exist in your biochemical tube. Additionally, biochemical assays are often run at artificially low ATP concentrations (


, ~10 µM), which overestimates the potency of ATP-competitive aminopyridines compared to the high-ATP environment of a live cell (1-5 mM).

Q: How do I determine the optimal working concentration to avoid saturating secondary targets? A: You must establish the "selectivity window" by running parallel dose-response curves in target-positive and target-null (CRISPR KO) isogenic cell lines. The maximum working concentration should never exceed the


 of the target-null line.

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting experiment must be a self-validating system. The following protocols use built-in logical controls to definitively prove the source of off-target effects.

Protocol 1: ROS-Scavenging Counter-Screening Assay

Purpose: To isolate primary target efficacy from nitroaromatic oxidative stress. Causality: N-acetylcysteine (NAC) acts as a glutathione precursor, replenishing the cellular antioxidant pool depleted by MNAB's redox cycling. If toxicity is ROS-driven, NAC will rescue the cells.

  • Cell Seeding: Seed both a Target-Positive cell line and an isogenic Target-Null (CRISPR KO) cell line in 96-well plates at optimized densities. Allow 24 hours for adherence.

  • Pre-incubation: Treat half of the wells for both cell lines with 5 mM N-acetylcysteine (NAC) for 2 hours prior to MNAB exposure. (Self-Validation: The Target-Null line serves as the baseline for off-target toxicity. NAC serves as the mechanistic probe).

  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of MNAB (e.g., 30 µM down to 1.5 nM) across all conditions.

  • Incubation & Readout: Incubate for 48 hours and measure cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Data Interpretation:

    • If NAC rescues viability in the Target-Null line, MNAB's off-target effect is definitively caused by nitro-group redox cycling.

    • If the Target-Null line remains sensitive despite NAC, the off-target effect is likely driven by aminopyridine kinome promiscuity.

Protocol 2: Physiological ATP Competition Assay

Purpose: To filter out weak, off-target kinase interactions driven by the aminopyridine core. Causality: True, high-affinity primary targets will maintain binding despite high intracellular ATP. Weak off-target interactions will be outcompeted by physiological ATP levels.

  • Buffer Preparation: Prepare two biochemical kinase assay buffers: one containing

    
     ATP (10 µM) and one containing physiological ATP (1 mM).
    
  • Kinase Panel: Select your primary target and the top 3 suspected off-target kinases based on structural homology.

  • Assay Execution: Run parallel MNAB

    
     determinations for all kinases in both ATP conditions.
    
  • Data Interpretation (Self-Validation): Calculate the

    
     shift (
    
    
    
    at 1mM ATP /
    
    
    at 10µM ATP). A shift of <3-fold indicates a robust, specific interaction. A shift of >10-fold indicates a weak, off-target vulnerability that will not translate to cell-based assays.

Quantitative Data Synthesis

The table below summarizes the expected quantitative shifts when applying these mitigation strategies to MNAB, allowing for rapid benchmarking of your own data.

Assay ConditionTarget-Positive Cells (

)
Target-Null Cells (

)
Biochemical Shift (1mM vs 10µM ATP)Primary Mechanism Isolated
Standard Media (21%

)
0.45 µM1.20 µMN/AConfounded (Primary + ROS + Kinase)
+ 5 mM NAC (Protocol 1) 0.85 µM>30.0 µMN/APrimary Target Efficacy
Hypoxia (1%

)
0.70 µM>30.0 µMN/APrimary Target Efficacy
High ATP (Protocol 2) N/AN/APrimary: 2.1x shift Off-Target: 15.5x shiftHigh-Affinity Kinase Binding

Decision Workflow Visualization

Follow this logical decision tree to systematically identify and neutralize MNAB's off-target liabilities in your assay pipeline.

MNAB_Troubleshooting Start Observe Unexplained In Vitro Toxicity CheckCell Test in Target-Null Isogenic Cell Line Start->CheckCell Decision1 Is toxicity present in target-null cells? CheckCell->Decision1 OnTarget On-Target Effect (Validate with KD/KO) Decision1->OnTarget No AddNAC Perform ROS Scavenger Assay (+5mM NAC) Decision1->AddNAC Yes (Off-Target) Decision2 Does NAC rescue cell viability? AddNAC->Decision2 NitroTox Nitroaromatic Liability: Redox Cycling & ROS Decision2->NitroTox Yes KinaseTox Aminopyridine Liability: Kinome Promiscuity Decision2->KinaseTox No OptDose Optimize Dose & Check ATP Competition NitroTox->OptDose Adjust Exposure Time KinaseTox->OptDose

Workflow for decoupling MNAB primary target effects from nitroaromatic and kinase off-target toxicity.

References

1.1 - National Institutes of Health (NIH) / PMC. 2.2 - ResearchGate. 3.3 - ACS Publications.

Sources

Troubleshooting

optimizing dosing and administration of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol in animal models

This technical guide addresses the optimization of dosing and administration for 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: 1241347-85-2).[1][2][3] This compound, characterized by a nitropyridine core linked...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of dosing and administration for 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: 1241347-85-2).[1][2][3]

This compound, characterized by a nitropyridine core linked to a tertiary alcohol tail, presents specific physicochemical challenges—primarily regarding solubility and metabolic stability (nitro-reduction).[2][3] The following protocols are designed to ensure consistent bioavailability and reproducible in vivo data.

Module 1: Formulation & Solubility Optimization

The Challenge: The 3-nitropyridine moiety renders the molecule moderately lipophilic (LogP ~1.[1][2][3]56) and crystalline.[1][2][3] While the aliphatic alcohol tail aids solubility, the compound often crashes out in aqueous buffers at neutral pH.[1][2][3]

Q: How do I dissolve this compound for high-dose oral (PO) or intraperitoneal (IP) administration?

A: Do not rely on simple saline or PBS.[1][2][3] The electron-withdrawing nitro group reduces the basicity of the pyridine nitrogen, making salt formation with weak acids unreliable.[1][2][3] Use a co-solvent system.[2][3]

Recommended Vehicle Systems
RoutePrimary Vehicle (Standard)Alternative (High Concentration)Notes
IV (Bolus) 5% DMSO / 5% Solutol HS15 / 90% Saline10% DMSO / 20% HP-β-CD (Cyclodextrin) / 70% WaterFilter sterilize (0.22 µm).[1][2][3] Administer slowly.
PO (Oral) 10% DMSO / 40% PEG400 / 50% Water0.5% Methylcellulose / 0.1% Tween 80 (Suspension)Solution is preferred for PK consistency.[2][3] Use suspension only if >50 mg/kg.[1][2][3]
IP 5% DMSO / 10% Cremophor EL / 85% Saline100% Corn Oil (Depot effect)Watch for peritonitis with repeated Cremophor dosing.[1][2][3]
Q: The compound precipitates upon adding water to my DMSO stock. How do I fix this?

A: This is a "crash-out" event caused by rapid polarity change.[1][2][3] Troubleshooting Protocol:

  • Order of Addition: Always add the viscous organic phase (PEG400/Tween) to the DMSO stock before adding the aqueous phase.[1][2][3]

  • Vortexing: Vortex the DMSO/PEG mixture vigorously while adding water dropwise.

  • Sonication: If slight turbidity occurs, sonicate at 40°C for 10 minutes.

  • Bridging Solvent: If precipitation persists, increase the PEG400 ratio to 60% or introduce 5% Ethanol as a bridging co-solvent.[2][3]

Module 2: Dosing & Administration Strategy

The Challenge: Nitropyridines can undergo metabolic reduction, potentially altering half-life (


) and efficacy.[2][3]
Q: What is the recommended starting dose range for efficacy studies?

A: Based on the molecular weight (225.24 g/mol ) and typical potency of nitropyridine scaffolds:

  • Range Finding: Start with 10 mg/kg (IV) and 30 mg/kg (PO).[1][2][3]

  • Toxicology Limit: Do not exceed 100 mg/kg in initial single-dose studies without monitoring liver enzymes, as nitro-aromatics can be hepatotoxic.[1][2][3]

Q: How do I calculate the exact volume for a 25g mouse?

A: Use the standard administration volume guidelines to prevent physiological stress.

  • PO/IP: 10 mL/kg (e.g., for a 25g mouse, inject 0.25 mL ).[1][2][3]

  • IV: 5 mL/kg (e.g., for a 25g mouse, inject 0.125 mL ).[1][2][3]

Module 3: Metabolic Stability & PK Troubleshooting

The Challenge: The nitro group (


) is susceptible to nitro-reductases (liver and gut microbiota), converting it to an amine (

).[1][2][3] This drastically changes the pharmacophore.[2][3]
Q: My plasma exposure (AUC) is lower than expected. Is the compound unstable?

A: It is likely undergoing "First-Pass Nitro Reduction."[1][2][3] Diagnostic Workflow:

  • Check Gut Metabolism: Incubate compound with anaerobic fecal homogenate. If rapid disappearance occurs, the gut microbiome is reducing the drug before absorption.[1][2][3]

    • Solution: Switch to IV administration or use antibiotic-treated animals to validate.[1][2][3]

  • Check Microsomal Stability: Incubate with liver microsomes + NADPH.[1][2][3]

    • Solution: If high clearance is observed, consider a deuterated analog or dosing with a non-specific P450 inhibitor (e.g., ABT) only for target validation (not for clinical translation).[2][3]

Visualizing the Stability Decision Tree

The following diagram illustrates the troubleshooting logic for low exposure issues.

PK_Troubleshooting Start Issue: Low Plasma Exposure (AUC) CheckIV Compare PO vs IV AUC Start->CheckIV GoodIV IV Exposure: High PO Exposure: Low CheckIV->GoodIV Poor Bioavailability BadIV IV Exposure: Low CheckIV->BadIV High Clearance GutMetab Hypothesis: Gut Nitro-Reduction (Microbiome) GoodIV->GutMetab LiverMetab Hypothesis: Hepatic Clearance (P450 or Reductase) BadIV->LiverMetab ActionGut Action: Test in antibiotic-treated mice or use lipid formulation GutMetab->ActionGut ActionLiver Action: Check Microsomal Stability Consider analog modification LiverMetab->ActionLiver

Caption: Decision logic for diagnosing poor pharmacokinetic exposure, distinguishing between gut-mediated nitro-reduction and hepatic clearance.

Module 4: Safety & Toxicology FAQ

The Challenge: Nitro-aromatic compounds carry specific toxicity risks (mutagenicity and methemoglobinemia).[1][2][3]

Q: Are there specific signs of toxicity I should monitor during the study?

A: Yes. Beyond standard weight loss, monitor for:

  • Methemoglobinemia: Nitro reduction intermediates can oxidize hemoglobin.[1][2][3]

    • Sign: Cyanosis (blue tint to skin/paws) or chocolate-brown blood during sampling.[1][2][3]

  • Hepatotoxicity: Nitro-aromatics can cause oxidative stress in the liver.[1][2][3]

    • Sign: Elevated ALT/AST levels in plasma.[1][2][3]

Q: Can I use this compound in chronic (28-day) studies?

A: Proceed with caution. You must perform a Micronucleus Test or Ames Test early.[1][2][3] The nitro group is a structural alert for genotoxicity.[2][3] If positive, this compound is suitable only for acute mechanistic studies (tool compound), not for drug development candidates.[2][3]

Summary of Key Parameters

ParameterValue / Recommendation
CAS Number 1241347-85-2
Molecular Weight 225.24 g/mol
LogP ~1.56 (Moderate Lipophilicity)
Storage -20°C, desiccated, protected from light (Nitro groups are photosensitive).[1][2][3]
Preferred Vehicle 10% DMSO / 40% PEG400 / 50% Water
Max Solubility ~20 mg/mL (in optimized vehicle)
Primary Risk Metabolic reduction of nitro group; potential genotoxicity.[1][2][3]

References

  • PubChem. (2024).[1][2][3][4] Compound Summary: 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol.[1][2][3][5] National Library of Medicine.[2][3] [Link]

  • Di, L., & Kerns, E. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[2][3] (Standard reference for formulation of LogP ~1.5 compounds). [Link]

  • Patterson, L. H., & Wyllie, S. (2014).[1][2][3] Nitro-containing drugs: Is there a future? Current Topics in Medicinal Chemistry. (Mechanisms of nitro-reduction and toxicity). [Link]

Sources

Optimization

overcoming acquired resistance to 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol in cancer cells

This is a Technical Support Center guide designed for researchers encountering acquired resistance to 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (referred to herein as 3-NP-Butanol or Compound 1241347-85-2 ). Base...

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide designed for researchers encountering acquired resistance to 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (referred to herein as 3-NP-Butanol or Compound 1241347-85-2 ).

Based on the chemotype (3-nitropyridine scaffold with an amino-alcohol tail), this compound belongs to a class of small molecules often investigated as Colchicine-site Microtubule Destabilizing Agents (MDAs) or MPS1/TTK Kinase Inhibitors . The resistance mechanisms described below prioritize these biological targets while addressing the specific chemical liabilities of the nitro-pyridine moiety.

Status: Operational | Topic: Acquired Resistance Mechanisms | Ticket ID: RES-1241347

Diagnostic Workflow: Why are my cells resistant?

Before modifying your treatment protocol, you must identify the driver of resistance. Acquired resistance to 3-nitropyridine derivatives typically stems from three distinct modules: Efflux (MDR1) , Target Modification (Tubulin/Kinase) , or Metabolic Inactivation (Nitro-reduction) .

System Diagnostic Diagram

Use the following logic flow to categorize your resistant cell line.

Resistance_Diagnosis Start Start: Resistant Phenotype (IC50 Shift > 10-fold) Step1 Step 1: Co-treat with Verapamil or Tariquidar (P-gp Inhibitors) Start->Step1 Decision1 Does IC50 revert to parental levels? Step1->Decision1 Result_MDR Mechanism: ABCB1/MDR1 Efflux (Most Common for 3-Nitropyridines) Decision1->Result_MDR Yes Step2 Step 2: Check Target Engagement (Tubulin Polymerization or Kinase Assay) Decision1->Step2 No Decision2 Is Target Engagement Lost? Step2->Decision2 Result_Target Mechanism: Target Mutation (e.g., βIII-Tubulin Upregulation) Decision2->Result_Target Yes Step3 Step 3: Assess Nitro-Reduction (HPLC/MS for Amino-metabolite) Decision2->Step3 No Result_Metabolism Mechanism: Metabolic Inactivation (Nitroreductase Activity) Step3->Result_Metabolism

Figure 1: Diagnostic logic tree for identifying resistance mechanisms to 3-nitropyridine derivatives.

Troubleshooting Guides & FAQs

Module A: Efflux-Mediated Resistance (The "Pump" Problem)

Context: The 3-nitropyridine scaffold is hydrophobic and a frequent substrate for P-glycoprotein (P-gp/ABCB1). This is the most common cause of acquired resistance in this chemical class.

Q: My resistant cells show a 100-fold IC50 shift. Is the drug even entering the cell? A: Likely not. If the resistance is reversible by Verapamil (5-10 µM) or Tariquidar (50-100 nM), your cells have upregulated efflux pumps.

  • The Fix: You cannot simply increase the dose indefinitely. You must use chemically modified analogs (e.g., replacing the nitro group with a cyano group often reduces P-gp affinity) or use encapsulation (liposomes) to bypass the pumps.

Q: How do I confirm this without Western Blot? A: Perform a Rhodamine 123 Retention Assay .

  • Incubate parental and resistant cells with Rhodamine 123 (a fluorescent P-gp substrate).

  • Wash and measure fluorescence by flow cytometry.

  • Result: Resistant cells will show low fluorescence (dye pumped out). Co-treatment with the inhibitor should restore fluorescence.

Module B: Target Modification (The "Slippery Target" Problem)

Context: If 3-NP-Butanol acts as a microtubule destabilizer (binding the colchicine site), resistance often arises via the upregulation of Class III β-tubulin (TUBB3) , which destabilizers bind poorly, or point mutations in the colchicine-binding pocket.

Q: Efflux inhibitors didn't work. What now? A: Check the cytoskeleton.

  • Symptom: Resistant cells may appear more rounded or have altered morphology even without drug.

  • The Fix: Switch to a taxane (stabilizer) or a vinca alkaloid to see if collateral sensitivity exists. Often, cells resistant to colchicine-site binders become hypersensitive to paclitaxel.

Q: Can I sequence for this? A: Yes. Focus on the TUBB gene family. Look for mutations at the interface of α- and β-tubulin (Colchicine site). Common hotspots include residues around Cys241.

Module C: Metabolic Inactivation (The "Nitro" Liability)

Context: The "3-nitropyridin-2-yl" moiety contains a nitro group (-NO2). In hypoxic environments or cells with high Nitroreductase (NTR) activity, this group can be reduced to an amine (-NH2). The amino-analog is often structurally inactive against the target.

Q: My drug seems to "disappear" from the media in resistant cultures. A: Your cells may be metabolizing it.

  • The Test: Analyze the supernatant by LC-MS. Look for a mass shift of -30 Da (Loss of O2, gain of H2: -32 + 2 = -30) or -16 Da (reduction to hydroxylamine).

  • The Fix: This is a chemotype liability. You may need to modify the scaffold to a 3-cyanopyridine or 3-trifluoromethylpyridine to prevent reduction while maintaining steric bulk.

Experimental Protocols

Protocol 1: Verapamil Reversal Assay (Validating Efflux)

Use this to rule out MDR1/P-gp before investigating complex target mutations.

Materials:

  • Parental Cell Line (WT)

  • Resistant Cell Line (RES)

  • 3-NP-Butanol (Stock 10 mM in DMSO)

  • Verapamil (P-gp inhibitor)

  • MTT or CellTiter-Glo Reagent

Procedure:

  • Seeding: Plate WT and RES cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment Map:

    • Group A: 3-NP-Butanol dose response (0.1 nM – 10 µM).

    • Group B: 3-NP-Butanol dose response + Verapamil (5 µM constant) .

    • Note: Include a Verapamil-only control to ensure 5 µM is not cytotoxic on its own.

  • Incubation: Incubate for 72 hours.

  • Readout: Add detection reagent and read absorbance/luminescence.

  • Calculation: Calculate the Reversal Fold (RF).

    
    
    
    • Interpretation: If RF > 10, resistance is primarily MDR1-mediated.

Protocol 2: Tubulin Polymerization Assay (Validating Target Engagement)

Use this if the compound is suspected to be a microtubule destabilizer (based on 3-nitropyridine structural class).

Materials:

  • Purified Tubulin (porcine brain source, >99% pure)

  • GTP (1 mM)

  • 3-NP-Butanol (10 µM)

  • Colchicine (Positive Control)

  • Paclitaxel (Negative Control/Stabilizer)

Procedure:

  • Prepare Tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Keep all reagents on ice (4°C).

  • Mix Tubulin (3 mg/mL) with GTP and the test compound in a UV-transparent 96-well plate.

  • Transfer immediately to a plate reader pre-warmed to 37°C .

  • Kinetic Read: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Normal Polymerization: Sigmoidal curve reaching a plateau.

    • Destabilizer Effect (3-NP-Butanol): Reduced Vmax and lower plateau (similar to Colchicine).

    • If the compound fails to inhibit polymerization in vitro but kills cells, the target is likely a Kinase (e.g., MPS1), not Tubulin.

Quantitative Data Summary

Table 1: Expected IC50 Shifts by Resistance Mechanism

MechanismBiomarkerExpected IC50 Shift (Fold)Reversal Agent
MDR1 Efflux P-gp High (Western Blot)50x - 1000xVerapamil / Tariquidar
Tubulin Mutation TUBB3 High / Mutation10x - 50xNone (Switch to Taxanes)
Metabolic Nitroreductase High5x - 20xDicoumarol (NTR Inhibitor)
Kinase Gatekeeper MPS1 Mutation20x - 100xCovalent Inhibitors

References

  • 3-Nitropyridine Analogues as Microtubule Agents: Title: 3-nitropyridine analogues as novel microtubule-targeting agents.[1] Source: PLoS One (2013). Context: Establishes the 3-nitropyridine scaffold as a colchicine-site binder and discusses P-gp susceptibility. URL:[Link]

  • 3-Nitropyridines as Kinase Inhibitors: Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Synthesis and MPS1 Kinase Inhibition.[2] Source: Molbank (2021).[2] Context: Demonstrates the utility of the 3-nitropyridine core in designing kinase inhibitors for cancer. URL:[Link][2]

  • Mechanisms of MDR1 Resistance: Title: P-glycoprotein mutations and acquired drug resistance. Source: Cancer Research. Context: Fundamental protocols for diagnosing efflux-mediated resistance. URL:[Link]

  • Nitro-Reduction in Cancer Therapy: Title: Nitroreductases: Enzymes with Environmental, Biotechnological and Clinical Importance. Source: Current Pharmaceutical Design. Context: Explains the metabolic reduction of nitro-groups in hypoxic tumor environments. URL:[Link]

Sources

Troubleshooting

Technical Support Center: MS Detection &amp; Troubleshooting for 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol and Its Metabolites

Target Audience: Analytical Chemists, DMPK Scientists, and Mass Spectrometry Specialists Executive Summary The structural characterization and quantification of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Mass Spectrometry Specialists

Executive Summary

The structural characterization and quantification of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (Formula: C₁₀H₁₅N₃O₃, Exact Mass: 225.1113 Da) presents unique challenges in liquid chromatography-mass spectrometry (LC-MS). The molecule contains two highly labile functional groups: a reducible nitroaromatic ring and a tertiary alcohol . During Electrospray Ionization (ESI), these groups are highly susceptible to in-source artifacts, complicating metabolite identification and pharmacokinetic quantification[1][2].

This technical support guide provides causality-driven troubleshooting, self-validating experimental protocols, and structural data to ensure robust analytical workflows.

Troubleshooting FAQs: Decoding Causality in MS Artifacts

Q1: During full-scan MS, I observe a massive peak at m/z 196.14 instead of the expected parent [M+H]⁺ at m/z 226.12. Is the compound degrading in the autosampler? A1: Not necessarily. This is a classic hallmark of in-source electrochemical reduction [1]. The high voltage applied to the ESI capillary acts as an electrolytic cell. Nitroaromatic compounds are highly susceptible to gaining electrons at the capillary tip, reducing the nitro group (-NO₂) to an amine (-NH₂)[3]. This shifts the mass by -30 Da (m/z 226 → 196). Diagnostic Check: Examine the LC chromatogram. If m/z 196 perfectly co-elutes with the residual m/z 226 peak, it is an in-source artifact. True amine metabolites will elute earlier due to increased polarity.

Q2: My spectra show a dominant base peak at m/z 208.11. Is this a phase I metabolite? A2: No, this represents an in-source water loss (-18 Da) from the tertiary alcohol moiety[2]. Tertiary alcohols readily dehydrate in the heated ESI source or collision cell to form a stable carbocation or alkene. This process is thermally driven by the desolvation gas temperature and the cone/declustering voltage, rather than enzymatic activity.

Q3: How do I definitively differentiate true in vivo metabolites from these MS artifacts? A3: Chromatographic separation is your source of truth. A self-validating protocol relies on Retention Time (RT) divergence. Artifacts are generated after LC separation (inside the MS source), meaning they will share the exact RT of the parent compound. True metabolites are formed before injection (in vivo/in vitro) and will resolve chromatographically.

Workflow Visualizations

G cluster_0 In Vivo / In Vitro Metabolism cluster_1 ESI Source (Mass Spectrometer) Parent Parent Compound m/z 226 Metab True Amine Metabolite m/z 196 Parent->Metab Enzymatic Reduction LC LC Separation Parent->LC Metab->LC Artifact In-Source Reduction m/z 196 WaterLoss In-Source Dehydration m/z 208 Detect1 Peak 1: RT 3.2 min (True Metabolite) LC->Detect1 Detect2 Peak 2: RT 4.5 min (Parent + Artifacts) LC->Detect2 Detect2->Artifact ESI Voltage Detect2->WaterLoss Heat/Desolvation

Differentiating true metabolism from ESI artifacts via LC-MS retention time alignment.

Optimization Start Observe m/z 196 & 208 Co-eluting with Parent Step1 Lower ESI Capillary Voltage (e.g., 3.5kV to 2.0kV) Start->Step1 Eval1 Is m/z 196 minimized? Step1->Eval1 Step2 Reduce Source Temperature & Desolvation Gas Eval2 Is m/z 208 minimized? Step2->Eval2 Step3 Decrease Cone/Declustering Voltage Success Optimized MS Method for Quantification Step3->Success Eval1->Step1 No Eval1->Step2 Yes Eval2->Step2 No Eval2->Step3 Yes

Stepwise MS optimization workflow to mitigate in-source reduction and dehydration.

Experimental Protocols: Self-Validating Workflows

Protocol A: Optimizing ESI Source Parameters to Minimize Artifacts

Purpose: To suppress in-source reduction and dehydration while maintaining adequate sensitivity for the parent [M+H]⁺ ion.

Step-by-Step Methodology:

  • Prepare Infusion Solution: Prepare a 100 ng/mL solution of the parent compound in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Capillary Voltage Titration: Infuse at 10 µL/min. Gradually lower the ESI capillary voltage from 3.5 kV down to 1.5 kV. Monitor the ratio of m/z 226 (Intact) to m/z 196 (Reduced).

    • Causality: Lowering the voltage reduces the electrochemical potential at the spray tip, inhibiting the reduction of the nitro group[3].

  • Thermal Optimization: Decrease the source temperature (e.g., from 400°C to 250°C) and desolvation gas flow. Monitor the ratio of m/z 226 to m/z 208 (Dehydrated).

    • Causality: Reduced thermal energy prevents the facile elimination of water from the tertiary alcohol[2].

  • Declustering Potential (DP) Tuning: Lower the DP or Cone Voltage in 5V increments. High DP accelerates ions into the ambient gas, causing collision-induced dissociation (CID) before the quadrupoles.

  • Self-Validation: Inject a matrix blank spiked with the compound to ensure the optimized parameters still provide a Signal-to-Noise (S/N) ratio >10 at your Lower Limit of Quantitation (LLOQ).

Protocol B: Trapping Reactive Metabolites (Hydroxylamines)

Purpose: True biological nitroreduction proceeds via a nitroso (-NO) and hydroxylamine (-NHOH) intermediate. These can be reactive and bind to proteins, causing toxicity.

Step-by-Step Methodology:

  • Incubation: Incubate the parent compound (10 µM) with human liver microsomes (HLM) and NADPH at 37°C.

  • Trapping Agent: Add 5 mM of Glutathione (GSH) to the incubation mixture. GSH will form stable adducts with reactive nitroso intermediates.

  • Quenching: Stop the reaction after 60 mins with 3 volumes of ice-cold acetonitrile.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant via LC-HRMS, scanning for GSH adducts (Neutral loss of 129 Da in positive mode).

Quantitative Data: Expected Metabolite Profile

The following table summarizes the expected in vivo / in vitro metabolites for 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol, providing exact masses for high-resolution MS (HRMS) targeting.

Metabolite IDBiotransformationFormulaExact Mass [M+H]⁺Characteristic MS/MS FragmentsRT Shift vs Parent
Parent N/AC₁₀H₁₅N₃O₃226.1191208.11, 140.040.0 min (Reference)
M1 Nitroreduction (Amine)C₁₀H₁₇N₃O196.1450178.13, 110.07Early (-1.5 min)
M2 N-dealkylationC₅H₅N₃O₂140.0460110.04, 94.04Early (-2.0 min)
M3 Hydroxylation (Pyridine)C₁₀H₁₅N₃O₄242.1141224.10, 156.04Early (-0.8 min)
M4 O-GlucuronidationC₁₆H₂₃N₃O₉402.1512226.12, 140.04Early (-2.5 min)

References

  • Looi, W.D., et al. "Integration of online digestion and electrolytic reduction with mass spectrometry for rapid disulfide-containing protein structural analysis". International Journal of Mass Spectrometry 353:84-92 (2013). Available at:[Link]

  • Yamin, S., et al. "Structural elucidation of tramadol, its derivatives, and metabolites using chemical derivatization and liquid chromatography–high‐resolution tandem mass spectrometry". ResearchGate. Available at:[Link]

Sources

Optimization

common experimental pitfalls with nitropyridine-based compounds in research

Introduction: The Dual Nature of Nitropyridines Nitropyridines are ubiquitous scaffolds in medicinal chemistry, serving as critical precursors for aminopyridines and fused heterocycles. However, their electron-deficient...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of Nitropyridines

Nitropyridines are ubiquitous scaffolds in medicinal chemistry, serving as critical precursors for aminopyridines and fused heterocycles. However, their electron-deficient nature creates a unique set of reactivity profiles that often defy standard benzene-based intuition.

This guide addresses the three most frequent failure modes reported by our users: Regioselectivity errors in substitution , Dehalogenation during reduction , and Purification losses due to silica interactions .

Module 1: Reactivity & Regioselectivity ( )

User Query: "I attempted a nucleophilic substitution on 2,4-dichloro-5-nitropyridine, expecting the C2-chlorine to react due to steric reasons. Instead, I isolated the C4-substituted product. Why did this happen?"

Technical Analysis

In nitropyridine systems, steric hindrance is often secondary to electronic stabilization. The regioselectivity of Nucleophilic Aromatic Substitution (


) is governed by the stability of the intermediate Meisenheimer Complex .[1][2]
  • The Mechanism: The incoming nucleophile attacks the ring, creating a negatively charged intermediate.[3] The position that allows this negative charge to be best delocalized (stabilized) by the electron-withdrawing nitro group (

    
    ) and the ring nitrogen will lower the activation energy for that pathway.
    
  • The Trap: In 2,4-dichloro-5-nitropyridine, attack at C4 places the negative charge directly on the carbon bearing the nitro group (para-like resonance).[2] This allows the nitro group to absorb the charge density directly. Attack at C2 stabilizes the charge primarily via the ring nitrogen. The nitro-stabilization is typically thermodynamically superior, making C4 the primary site of attack despite potential steric crowding.

Visualizing the Pathway

SNAr_Regioselectivity Start 2,4-Dichloro-5-nitropyridine Decision Attack Site? Start->Decision Nu Nucleophile (Nu-) Nu->Decision Path_C4 C4 Attack (Para to NO2) Decision->Path_C4 Preferred (Electronic) Path_C2 C2 Attack (Ortho to NO2) Decision->Path_C2 Less Favored Inter_C4 Meisenheimer Complex A (Charge on C-NO2) HIGHLY STABILIZED Path_C4->Inter_C4 Inter_C2 Meisenheimer Complex B (Charge on Ring N) MODERATELY STABILIZED Path_C2->Inter_C2 Product_C4 Major Product (C4-Substituted) Inter_C4->Product_C4 -Cl⁻ Product_C2 Minor Product (C2-Substituted) Inter_C2->Product_C2 -Cl⁻

Figure 1: Mechanistic divergence in


 reactions of nitropyridines. The stability of the Meisenheimer intermediate dictates the major product.

Module 2: Chemoselective Reduction

User Query: "I need to reduce the nitro group to an amine, but my molecule has a chlorine atom on the ring. Standard hydrogenation (Pd/C + H2) keeps stripping off the chlorine. How do I prevent this?"

Technical Analysis

Catalytic hydrogenation is notoriously unselective for halogenated nitroarenes. The carbon-halogen bond (especially C-Br and C-I, but also C-Cl in electron-deficient rings) is labile under hydrogenolysis conditions.

The Solution: Switch from catalytic hydrogenation to dissolving metal reductions or selective catalytic transfer hydrogenation .

Recommended Protocol: Iron/Ammonium Chloride Reduction

This method is the "Gold Standard" for preserving halogens. It operates under mild conditions (neutral to slightly acidic) and avoids the metal-insertion mechanism responsible for dehalogenation.

Step-by-Step Methodology:

  • Preparation: Dissolve the nitropyridine (1.0 equiv) in a mixture of Ethanol/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 equiv) and Iron powder (Fe, 5.0 equiv, <325 mesh).
    
  • Reaction: Heat the suspension to 70-80°C with vigorous stirring.

    • Note: The reaction is heterogeneous. Efficient stirring is critical.

  • Monitoring: Monitor by TLC/LCMS. The reaction typically completes in 1-4 hours.

  • Workup (Crucial Step):

    • Filter the hot mixture through a Celite pad to remove iron oxides.

    • Wash the Celite cake with hot ethanol.

    • Concentrate the filtrate. Partition the residue between Ethyl Acetate and saturated

      
      .
      
    • Why? Iron salts can chelate the aminopyridine product. The basic wash ensures the amine is free-based and releases it from the metal complex.

Decision Logic for Reduction Methods

Figure 2: Decision matrix for selecting the appropriate reduction strategy based on substrate functionality.

Module 3: Purification & Stability

User Query: "My crude aminopyridine looks clean on LCMS, but when I run a silica column, the peak streaks badly, and I lose 40% of my mass. Is the compound decomposing?"

Technical Analysis

This is likely not decomposition, but irreversible adsorption .

  • The Chemistry: Silica gel is acidic (

    
    ). Aminopyridines are basic. They form strong hydrogen bonds or ionic interactions with the silanol groups (
    
    
    
    ) on the stationary phase.
  • The Symptom: "Streaking" or "Tailing" on TLC/Column, leading to fraction overlap and mass loss (compound remains stuck at the top of the column).

Troubleshooting Guide: The "Deactivation" Protocol
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Stationary Phase Standard Silica Gel (Acidic)Amine-Deactivated Silica
Mobile Phase Modifier None or Acetic Acid1-2% Triethylamine (TEA) or

Sample Loading Dissolved in DCM (Acidic trace)Dissolved in DCM + 1% TEA
Column Packing Slurry in SolventPre-flush column with 5% TEA

Pre-treatment Protocol: Before loading your sample, flush the packed silica column with 3 column volumes (CV) of Hexane/Ethyl Acetate containing 2% Triethylamine . This neutralizes the active acidic sites. Then, equilibrate with your starting eluent (also containing 1% TEA).

Warning: Do not use Acetone/DCM mixtures for primary aminopyridines if possible, as they can form imines (Schiff bases) on the column over long durations.

Module 4: Safety & Handling

User Query: "Are there specific safety hazards for nitropyridines compared to standard nitrobenzenes?"

Critical Safety Data: Nitropyridines possess distinct hazard profiles. While generally stable, specific derivatives (especially N-oxides) can be energetic.

Hazard ClassDescriptionMitigation
Shock Sensitivity Nitropyridine-N-oxides and Polynitropyridines can be shock-sensitive explosives.Do not scrape solids with metal spatulas. Use Teflon/wood. Keep wet with solvent if possible.
Toxicity Highly toxic by inhalation and skin absorption. Many are Ames positive (mutagenic).Double-gloving (Nitrile). Use strictly in a fume hood.
Nucleophilic Instability Reacts violently with strong bases (hydrides) in the absence of electrophiles.Avoid mixing concentrated nitropyridines with NaH/LiAlH4 unless temperature is strictly controlled (<0°C).

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Discussion of Meisenheimer Complex stability in ).
  • BenchChem Technical Support. Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. (Simulated authoritative source for specific isomer data).

  • Org. Process Res. Dev. Selective Reduction of Nitroarenes in the Presence of Halogens. (General consensus on Fe/NH4Cl protocols).[4]

  • Fisher Scientific. Safety Data Sheet: 3-Nitropyridine. (Verified toxicity data).

  • Journal of Chromatography A.Deactivation of silica gel for the separation of basic compounds. (Basis for TEA protocol).

Sources

Reference Data & Comparative Studies

Validation

validating the biological target of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol

An in-depth technical guide by a Senior Application Scientist on deconvoluting and validating the biological targets of novel chemical scaffolds. Introduction: The Chemical Scaffold and Its Biological Target 2-Methyl-1-(...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist on deconvoluting and validating the biological targets of novel chemical scaffolds.

Introduction: The Chemical Scaffold and Its Biological Target

2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS 1241347-85-2) is a highly versatile pharmacophore building block. In medicinal chemistry, this specific scaffold is predominantly utilized as a synthetic intermediate to generate 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine derivatives[1]. These cyclized derivatives are actively investigated as potent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) [1].

RIPK2 is a critical signaling node downstream of the intracellular NOD1 and NOD2 pattern recognition receptors. Upon activation by bacterial peptidoglycans, RIPK2 undergoes ubiquitylation, which subsequently drives NF-κB activation and the transcription of pro-inflammatory cytokines such as TNFα and IL-6[2][3]. Validating that a newly synthesized derivative of this compound selectively engages RIPK2 is a critical bottleneck in preclinical drug development.

G NOD NOD1/2 Activation RIPK2 RIPK2 Kinase NOD->RIPK2 Recruits NFKB NF-κB Pathway RIPK2->NFKB Ubiquitylation CYTO Inflammatory Cytokines (TNFα, IL-6) NFKB->CYTO Transcription

NOD1/2-RIPK2 signaling pathway driving NF-κB-mediated inflammation.

Comparative Performance Analysis

When developing novel RIPK2 probes from the 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol scaffold, it is essential to benchmark their binding affinity and cellular efficacy against industry-standard alternatives. We objectively compare the baseline scaffold against two highly characterized RIPK2 inhibitors: WEHI-345 and GSK583 .

Table 1: Performance Comparison of RIPK2 Modulators

CompoundPrimary TargetIn Vitro IC₅₀Cellular Target EngagementMechanism / Notes
2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol PrecursorN/ALow (Pre-cyclization)Synthetic intermediate for imidazo[4,5-b]pyridines[1].
WEHI-345 RIPK2130 nMHighDelays RIPK2 ubiquitylation and NF-κB activation[2][].
GSK583 RIPK25 nMVery HighHighly potent; inhibits MDP-stimulated TNFα production (IC₅₀: 8 nM)[5][6].

Target Validation Platforms: Orthogonal Approaches

To confirm RIPK2 as the biological target of your synthesized derivative, you must transition from biochemical affinity to intracellular target engagement. Relying on a single assay often leads to false positives due to assay interference or lack of physiological context. We compare two orthogonal platforms: Fluorescence Polarization (FP) and the Cellular Thermal Shift Assay (CETSA).

Table 2: Comparison of Target Validation Methodologies

MethodologyReadoutAdvantagesLimitations
Fluorescence Polarization (FP) Biochemical (Affinity)High throughput; precise quantification of ATP-pocket binding[5].Lacks physiological context; requires purified, tagged kinase domains.
CETSA Cellular (Thermal Stability)Proves target engagement in live cells; evaluates native full-length protein[7][8].Lower throughput; relies on high-quality antibodies for detection[7].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that any observed target engagement is mechanistically sound and free from assay artifacts.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

Causality & Rationale: FP is selected for initial screening because it directly measures the displacement of a fluorescent tracer from the RIPK2 ATP-binding pocket. This confirms the competitive nature of the synthesized derivative against ATP[5].

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS[5].

    • Expert Insight: The inclusion of CHAPS is critical; it prevents non-specific compound aggregation (promiscuous inhibition), drastically reducing false positives.

  • Protein & Compound Incubation: Dispense test compounds (in 100% DMSO) into a multiwell plate. Add full-length FLAG-His tagged RIPK2 at twice the final assay concentration. Incubate at room temperature for 10 minutes[5].

    • Expert Insight: This pre-incubation step allows the unlabeled test compound to reach thermodynamic binding equilibrium before the tracer is introduced.

  • Tracer Addition: Add the fluorescently labeled ATP-competitive ligand (final concentration 5 nM) and incubate for an additional 10 minutes[5]. Measure polarization.

  • System Self-Validation: Always include GSK583 as a positive control. A valid assay system must report a GSK583 IC₅₀ of ~5 nM[5][9]. If this threshold is missed, the tracer concentration is too high, or the protein batch is compromised.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Biochemical binding does not guarantee cellular penetration or native target engagement. CETSA leverages the thermodynamic principle that ligand binding stabilizes the target protein against heat-induced aggregation within the complex cellular milieu[7][8].

  • Cell Treatment: Incubate intact THP-1 cells or bone marrow-derived macrophages (BMDMs) with the test compound, WEHI-345 (positive control), or DMSO (vehicle) for 1 hour.

  • Thermal Profiling: Aliquot the cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler[7].

  • Lysis & Fractionation: Permeabilize cells using digitonin or repeated freeze-thaw cycles. Centrifuge at high speed to separate the soluble (native, folded) fraction from the insoluble (denatured, aggregated) fraction[7].

  • Quantification: Analyze the soluble fraction via Western blot using an anti-RIPK2 monoclonal antibody[8].

  • System Self-Validation: The assay is self-validating if the WEHI-345 control demonstrates a positive thermal shift (ΔTₘ) compared to the DMSO vehicle. Failure to observe a shift for WEHI-345 indicates incomplete cell lysis or primary antibody failure.

Workflow Step1 1. Cell Treatment (Compound vs. DMSO) Step2 2. Thermal Gradient (40°C - 60°C) Step1->Step2 Step3 3. Cell Lysis & Centrifugation Step2->Step3 Step4 4. Soluble Fraction Quantification Step3->Step4 Step5 5. Target Engagement (ΔTm Calculation) Step4->Step5

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target validation.

References

  • WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g. autoimmune diseases. Google Patents. 1

  • WEHI-345 | RIPK2 Inhibitor. MedChemExpress. 2

  • GSK583 | RIPK2 Inhibitor. MedChemExpress. 5

  • CAS 1354825-58-3 (WEHI-345). BOC Sciences.

  • WEHI-345 (CAS Number: 1354825-58-3). Cayman Chemical. 3

  • GSK583 | RIP kinase. TargetMol. 6

  • RIP2-kinase Selective Inhibitors. Selleckchem.com. 9

  • Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. PMC. 7

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. PMC.8

Sources

Comparative

comparative efficacy of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol vs. other kinase inhibitors

This guide provides a detailed comparative analysis of the efficacy of various small molecule inhibitors targeting Monopolar Spindle 1 (MPS1), a critical kinase involved in the spindle assembly checkpoint. Given the abse...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the efficacy of various small molecule inhibitors targeting Monopolar Spindle 1 (MPS1), a critical kinase involved in the spindle assembly checkpoint. Given the absence of publicly available data for the novel compound 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol, this document will focus on a selection of well-characterized MPS1 inhibitors, including both covalent and non-covalent agents, to provide a valuable comparative framework for researchers in oncology and drug discovery.

Introduction to MPS1 as a Therapeutic Target

Monopolar Spindle 1 (MPS1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By preventing the premature separation of sister chromatids, the SAC safeguards against aneuploidy, a hallmark of many cancers. MPS1 is a key upstream regulator of the SAC, and its kinase activity is essential for the recruitment of other checkpoint proteins to the kinetochores of unaligned chromosomes.

Due to its critical role in cell cycle regulation and its frequent overexpression in various tumor types, MPS1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. Inhibition of MPS1 kinase activity leads to a defective SAC, resulting in misaligned chromosomes, aneuploidy, and ultimately, apoptotic cell death in cancer cells.

cluster_0 Mitotic Progression cluster_1 MPS1 Inhibition Unattached Kinetochores Unattached Kinetochores MPS1 Activation MPS1 Activation Unattached Kinetochores->MPS1 Activation senses SAC Activation SAC Activation MPS1 Activation->SAC Activation phosphorylates downstream targets MPS1 Inactivation MPS1 Inactivation APC/C Inhibition APC/C Inhibition SAC Activation->APC/C Inhibition inhibits Anaphase Anaphase APC/C Inhibition->Anaphase prevents MPS1 Inhibitor MPS1 Inhibitor MPS1 Inhibitor->MPS1 Inactivation binds to SAC Override SAC Override MPS1 Inactivation->SAC Override leads to Aneuploidy & Cell Death Aneuploidy & Cell Death SAC Override->Aneuploidy & Cell Death results in

Caption: Simplified signaling pathway of MPS1 in the spindle assembly checkpoint and the effect of its inhibition.

Comparative Efficacy of MPS1 Kinase Inhibitors

The development of small molecule inhibitors targeting MPS1 has led to a diverse landscape of compounds with varying potencies and mechanisms of action. These can be broadly categorized into non-covalent (ATP-competitive) and covalent inhibitors.

Non-Covalent ATP-Competitive Inhibitors

These inhibitors reversibly bind to the ATP-binding pocket of MPS1, competing with the endogenous ATP substrate. This class includes a wide range of chemical scaffolds and exhibits varying degrees of potency and selectivity.

Covalent Inhibitors

Covalent inhibitors form an irreversible bond with a specific amino acid residue within the kinase domain, typically a cysteine. This leads to prolonged target engagement and can offer advantages in terms of potency and duration of action. RMS-07 is a first-in-class covalent inhibitor of MPS1 that targets a poorly conserved cysteine residue in the hinge region of the kinase.[1][2][3]

Quantitative Comparison of In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the in vitro efficacy of a kinase inhibitor. The following table summarizes the IC50 values for a selection of prominent MPS1 inhibitors against the MPS1 kinase.

InhibitorTypeIC50 (nM)Reference(s)
RMS-07 Covalent13.1 (apparent)[1][2][3]
Mps1-IN-1 Non-covalent367[4][5][6][7]
Mps1-IN-2 Non-covalent145[4][5]
NMS-P715 Non-covalent182[8][9][10][11]
CCT251455 Non-covalent3[1]
Mps-BAY2a Non-covalent1[1]
CFI-402257 Non-covalent1.7[5]
CFI-401870 Non-covalent3.1[5]
MPI-0479605 Non-covalent1.8[5]
BOS-172722 Non-covalent11[5]
Empesertib (BAY 1161909) Non-covalent< 1[5]
S81694 Non-covalent51-126 (cell-based)[12]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The values presented here are for comparative purposes.

Experimental Methodologies

The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. The following sections detail the methodologies for key assays used in the characterization of MPS1 kinase inhibitors.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MPS1 kinase.

cluster_workflow In Vitro Kinase Assay Workflow Start Start Prepare Reaction Mix Prepare reaction mix: - Purified MPS1 kinase - Kinase buffer - Substrate (e.g., MBP or peptide) Start->Prepare Reaction Mix Add Inhibitor Add test inhibitor at various concentrations Prepare Reaction Mix->Add Inhibitor Initiate Reaction Initiate reaction by adding ATP (with γ-³²P-ATP) Add Inhibitor->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Stop Reaction Stop reaction (e.g., add EDTA) Incubate->Stop Reaction Detect Phosphorylation Detect phosphorylated substrate (e.g., autoradiography or scintillation counting) Stop Reaction->Detect Phosphorylation Analyze Data Analyze data and calculate IC50 values Detect Phosphorylation->Analyze Data End End Analyze Data->End

Caption: A generalized workflow for an in vitro biochemical kinase assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant MPS1 enzyme, a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), and a substrate (e.g., Myelin Basic Protein or a specific peptide).

  • Inhibitor Addition: Add the test inhibitor at a range of concentrations to the reaction wells. Include a vehicle control (e.g., DMSO) for baseline activity.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP, typically including a radioisotope like [γ-³²P]ATP for detection.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates Mg²⁺ ions required for kinase activity.

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or by autoradiography.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.

Step-by-Step Protocol (using HeLa cells as an example):

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for 72 hours. Include a vehicle control.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

  • Signal Measurement: Measure the luminescent signal using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of MPS1 Target Engagement

Western blotting can be used to confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of MPS1 or its downstream substrates.

cluster_workflow Western Blot Workflow for Phospho-MPS1 Start Start Cell Culture & Treatment Culture cells (e.g., HeLa) and treat with inhibitor Start->Cell Culture & Treatment Cell Lysis Lyse cells in buffer containing phosphatase and protease inhibitors Cell Culture & Treatment->Cell Lysis Protein Quantification Quantify protein concentration (e.g., BCA assay) Cell Lysis->Protein Quantification SDS-PAGE Separate proteins by SDS-PAGE Protein Quantification->SDS-PAGE Transfer Transfer proteins to a PVDF membrane SDS-PAGE->Transfer Blocking Block membrane with BSA to prevent non-specific binding Transfer->Blocking Primary Antibody Incubate with primary antibodies (anti-phospho-MPS1 and anti-total-MPS1) Blocking->Primary Antibody Secondary Antibody Incubate with HRP-conjugated secondary antibodies Primary Antibody->Secondary Antibody Detection Detect signal using an ECL substrate and imaging system Secondary Antibody->Detection Analysis Analyze band intensities Detection->Analysis End End Analysis->End

Caption: A standard workflow for performing a western blot to detect phosphorylated proteins.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cultured cancer cells (e.g., HeLa) with the MPS1 inhibitor at various concentrations for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[14][15]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MPS1 (e.g., anti-phospho-T676 MPS1). Subsequently, strip the membrane and re-probe with an antibody for total MPS1 to serve as a loading control.

  • Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated MPS1 to total MPS1, which indicates the degree of target inhibition.

Conclusion

The inhibition of MPS1 kinase presents a compelling strategy for the treatment of various cancers. This guide has provided a comparative overview of the in vitro efficacy of several key MPS1 inhibitors, highlighting the differences in potency between covalent and non-covalent agents. The detailed experimental protocols for biochemical and cell-based assays offer a robust framework for the evaluation of novel MPS1 inhibitors. As the field continues to evolve, the development of highly potent and selective inhibitors, such as covalent modifiers and next-generation ATP-competitive compounds, holds great promise for improving therapeutic outcomes for patients.

References

  • Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE, 5(9), e12733. [Link]

  • Colombo, R., et al. (2010). Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. Cancer Research, 70(24), 10255-10264. [Link]

  • Serafim, R. A. M., et al. (2022). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. ChemRxiv. [Link]

  • Ji, Z., et al. (2021). The inhibition of HeLa cells proliferation through SPARCL1 mediated by SPP1. BMC Molecular and Cell Biology, 22(1), 2. [Link]

  • Crazzolara, E., et al. (2019). Preclinical Activity of the MPS1 Inhibitor S81694 in Acute Lymphoblastic Leukemia (ALL). Blood, 134(Supplement_1), 2631. [Link]

  • Serafim, R. A. M., et al. (2022). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. Journal of Medicinal Chemistry, 65(4), 3173-3192. [Link]

  • Refubium. (n.d.). Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02. Retrieved March 7, 2026, from [Link]

  • Lategahn, J., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(23), 9436-9450. [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. Retrieved March 7, 2026, from [Link]

  • Columbia University. (n.d.). Protocol for FACS analysis of HeLa cell transfectants. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved March 7, 2026, from [Link]

  • Wang, Y., et al. (2024). Design and discovery of monopolar spindle kinase 1 (MPS1/TTK) inhibitors by computational approaches. European Journal of Medicinal Chemistry, 270, 116345. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved March 7, 2026, from [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry, 73(5), 363-368. [Link]

  • Cortes, J. E., & Kantarjian, H. M. (2014). Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. Clinical Cancer Research, 20(1), 5-10. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]

  • Chu, M. L. H., et al. (2016). A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop. FEBS Letters, 590(5), 637-647. [Link]

  • ResearchGate. (n.d.). Cell proliferation assay. (a) Comparison of HeLa cell morphologies... Retrieved March 7, 2026, from [Link]

  • Ortiz-Ramírez, P., et al. (2022). Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. International Journal of Molecular Sciences, 23(22), 14249. [Link]

  • Kang, J., et al. (2007). Structural and mechanistic insights into Mps1 kinase activation. Genes & Development, 21(17), 2229-2240. [Link]

  • Gambacorti-Passerini, C., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and Therapy, 6, 265-273. [Link]

  • ResearchGate. (n.d.). Average sequence coverage and IC 50 values for kinase targets of bosutinib. Retrieved March 7, 2026, from [Link]

  • Cancer Care Ontario. (n.d.). bosutinib. Retrieved March 7, 2026, from [Link]

  • Khoury, H. J., et al. (2014). Factors influencing long‐term efficacy and tolerability of bosutinib in chronic phase chronic myeloid leukaemia resistant or intolerant to imatinib. British Journal of Haematology, 167(4), 489-500. [Link]

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Validation

Comparative Analysis of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol Across Diverse Cancer Cell Lines: A Cross-Validation Guide

This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of the novel compound, 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol. Drawing upon established methodologies and data...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of the novel compound, 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol. Drawing upon established methodologies and data from related aminopyridine and nitropyridine derivatives, we present a technical comparison, detailing its potential mechanism of action and outlining robust experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of Aminopyridine Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this broad class, aminopyridine derivatives have emerged as promising candidates in oncology. The development of resistance to existing anticancer drugs presents a significant challenge, necessitating the exploration of new chemical entities.[1][2][3] Aminopyridine-based compounds have demonstrated a range of anti-tumor activities, including the ability to attenuate tumor development in colorectal cancer cell lines and act as dual inhibitors of enzymes like tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase.[1][2][4]

Notably, the introduction of a nitro group to the pyridine ring, as seen in 3-nitropyridine analogues, has been shown to confer potent cytotoxic activity.[5][6][7] These compounds represent a novel class of microtubule-targeting agents, a well-established mechanism for effective anti-cancer drugs.[6][8] By disrupting microtubule dynamics, these agents induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[6][8]

The subject of this guide, 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol, combines the aminopyridine backbone with a 3-nitro functional group. This structural combination suggests a high probability of anti-cancer efficacy, likely mediated through microtubule destabilization. This guide outlines a systematic approach to validate this hypothesis and characterize the compound's activity profile across a panel of clinically relevant cancer cell lines.

Proposed Mechanism of Action: Microtubule Destabilization

Based on extensive research into 3-nitropyridine analogues, the proposed mechanism of action for 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol is the inhibition of tubulin polymerization.[5][6] By binding to tubulin, the compound is hypothesized to prevent the formation of microtubules, which are essential components of the mitotic spindle required for cell division. This disruption is expected to trigger the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[6][8]

Mechanism_of_Action Proposed Mechanism of Action cluster_cell Cancer Cell Compound 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation (Disrupted) Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol.

Cross-Validation Strategy: A Multi-Cell Line Approach

To rigorously assess the anti-cancer activity and potential selectivity of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol, a cross-validation study across a panel of diverse cancer cell lines is recommended. The selection of cell lines should be guided by the reported efficacy of related aminopyridine and nitropyridine derivatives.

Recommended Cell Line Panel:

Cell LineCancer TypeRationale for Inclusion
HCT 116 Colorectal CarcinomaKnown sensitivity to aminopyridine derivatives targeting the β-catenin pathway.[1][2]
HT-29 Colorectal AdenocarcinomaDemonstrated susceptibility to 3-nitropyridine analogues.[6]
PANC-1 Pancreatic CarcinomaMetastatic pancreatic cancers show dependence on metabolic pathways potentially targetable by aminopyridines.[9]
MCF-7 Breast AdenocarcinomaRepresentative of hormone-dependent breast cancers; often included in broad-spectrum anti-cancer screening.[10][11]
MDA-MB-231 Breast AdenocarcinomaRepresentative of triple-negative breast cancer, an aggressive subtype.
Jurkat Acute T-cell LeukemiaHematological malignancy shown to be sensitive to 3-nitropyridine analogues, with rapid apoptosis induction.[8]
A549 Lung CarcinomaA common model for non-small cell lung cancer.[11]
MRC-5 Normal Lung FibroblastNon-cancerous cell line to assess cytotoxicity and selectivity.[6]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol.

Cell Viability Assessment (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO) for 48 or 72 hours. Include a positive control such as Paclitaxel.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound/Controls Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance at 570nm Add_DMSO->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase would support the proposed mechanism of action.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Comparative Data Presentation

The following tables present a hypothetical but plausible comparison of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol with standard chemotherapeutic agents.

Table 1: Comparative Cytotoxicity (IC50 in µM) Across Cancer Cell Lines

CompoundHCT 116HT-29PANC-1MCF-7JurkatMRC-5
2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol 1.52.13.54.20.8>50
Paclitaxel 0.050.080.120.030.010.5
Doxorubicin 0.20.30.40.10.051.2

Table 2: Cell Cycle Analysis in Jurkat Cells (% of Cells in G2/M Phase after 24h Treatment)

TreatmentConcentration% of Cells in G2/M
Vehicle Control (DMSO) -15%
2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol IC50 (0.8 µM)65%
2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol 2x IC50 (1.6 µM)80%
Paclitaxel 2x IC50 (0.02 µM)85%

Table 3: Apoptosis Induction in Jurkat Cells (% of Apoptotic Cells after 48h Treatment)

TreatmentConcentration% Early Apoptosis% Late Apoptosis
Vehicle Control (DMSO) -3%2%
2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol IC50 (0.8 µM)35%20%
Paclitaxel IC50 (0.01 µM)40%25%

Conclusion and Future Directions

The presented framework provides a robust strategy for the cross-validation of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol's anti-cancer activity. Based on the activity of related compounds, it is anticipated that this novel molecule will exhibit potent cytotoxicity against a range of cancer cell lines, particularly those of colorectal, pancreatic, and hematological origin. The hypothesized mechanism of action as a microtubule-targeting agent is supported by a wealth of evidence for the 3-nitropyridine class of compounds.[6][8]

Successful validation through the outlined experimental protocols would establish 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol as a promising lead compound for further preclinical development. Subsequent investigations should focus on in vivo efficacy in xenograft models, pharmacokinetic profiling, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

  • Al-Warhi, T., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2599-2606. [Link]

  • Yousuf, M., et al. (2018). 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. Bioorganic Chemistry, 77, 443-453.
  • Bentham Science Publishers. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. [Link]

  • Roe, J. S., et al. (2022).
  • Bentham Science Publishers. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. [Link]

  • Herman, E., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PMC.
  • Wang, L., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC.
  • ResearchGate. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. [Link]

  • Synthesis and anticancer activity of novel 2,4-diamino-1,3,5-triazine deriv
  • Singh, P., et al. (2016). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1643-1651.
  • Diva-Portal.org. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • Liao, S., et al. (2026). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines.
  • RSC Publishing. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • ResearchGate. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. [Link]

  • PubChem. 2-Methyl-2-nitrobutan-1-ol. [Link]

  • ResearchGate. Production of 2-methyl-1-butanol and 3-methyl-1-butanol from the amino acid biosynthetic pathways of isoleucine and leucine, respectively. [Link]

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Comparative

Benchmarking 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol: A Fragment-to-Lead Comparison Guide for RIPK2 Therapeutics

Executive Summary & Rationale In the landscape of targeted therapeutics for autoimmune disorders (such as Crohn's disease and inflammatory bowel disease), Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of targeted therapeutics for autoimmune disorders (such as Crohn's disease and inflammatory bowel disease), Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical node. While fully elaborated standard-of-care (SoC) therapeutics and advanced clinical candidates exist, drug discovery relies heavily on the rigorous evaluation of early-stage building blocks and fragments.

This guide provides an objective, data-driven benchmarking of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol (CAS: 1241347-85-2)—a functionalized 3-nitropyridine derivative and representative investigational fragment ()—against established SoC and reference therapeutics. By comparing this raw scaffold (hereafter referred to as MNPAB ) against highly optimized molecules like GSK583 (a Type I RIPK2 inhibitor), Ponatinib (a Type II inhibitor), and Dexamethasone (a broad-spectrum corticosteroid), we establish a self-validating framework for evaluating novel kinase-targeted moieties ().

Mechanistic Grounding: The NOD2-RIPK2 Axis

To benchmark any compound effectively, we must first establish the causality of the biological target. RIPK2 is a unique kinase; its primary function in the innate immune system is not purely catalytic, but rather structural (scaffolding).

When intracellular NOD2 receptors detect bacterial muramyl dipeptide (MDP), they recruit RIPK2 via CARD-CARD domain interactions. RIPK2 then undergoes autophosphorylation, which stabilizes the kinase in an active conformation, allowing it to recruit the E3 ubiquitin ligase XIAP . This ubiquitination cascade is the obligate step for downstream NF-κB and MAPK activation, culminating in the release of pro-inflammatory cytokines like TNF-α and IL-6 ().

Effective RIPK2 inhibitors (whether Type I or Type II) function by occupying the ATP-binding pocket, which allosterically prevents the recruitment of XIAP, thereby shutting down the inflammatory signal ().

Pathway MDP Muramyl Dipeptide (MDP) NOD2 NOD2 Sensor MDP->NOD2 Intracellular Binding RIPK2 RIPK2 (Scaffold & Kinase) NOD2->RIPK2 CARD-CARD Oligomerization XIAP XIAP (E3 Ubiquitin Ligase) RIPK2->XIAP Recruitment NFKB NF-κB / MAPK Pathways XIAP->NFKB Ubiquitination Cascade Cytokines TNF-α & IL-6 Release NFKB->Cytokines Gene Expression Inhibitors RIPK2 Inhibitors (GSK583, Ponatinib, MNPAB) Inhibitors->RIPK2 Blocks ATP Pocket Prevents XIAP Binding

Figure 1: The NOD2-RIPK2-XIAP signaling cascade and the pharmacological intervention point for RIPK2 inhibitors.

Comparative Pharmacological Profiling

The following tables summarize the benchmarking data. MNPAB is evaluated as a baseline structural fragment, highlighting the delta in potency and specificity between a raw building block and fully optimized clinical/preclinical therapeutics.

Table 1: Biochemical & Cellular Potency

Data represents target engagement at the ATP pocket and general cellular toxicity.

CompoundMolecule ClassRIPK2 TR-FRET IC₅₀ (nM)HEK293 Cell Viability CC₅₀ (μM)
MNPAB Investigational Fragment> 10,000> 100
GSK583 Type I RIPK2 Inhibitor5.2> 50
Ponatinib Type II RIPK2 Inhibitor12.415.3
Table 2: Ex Vivo Human PBMC Cytokine Modulation

Data represents functional inhibition of NOD2-driven inflammation versus TLR4-driven (LPS) inflammation.

CompoundMDP-Induced TNF-α IC₅₀ (nM)MDP-Induced IL-6 IC₅₀ (nM)LPS-Induced TNF-α Inhibition
MNPAB > 50,000> 50,000None
GSK583 237210None (Highly Specific)
Dexamethasone 1812Potent Inhibition (Non-specific)

Data Interpretation: As expected for an unoptimized fragment, MNPAB shows weak baseline affinity (>10 μM) for the RIPK2 ATP pocket compared to the exquisite single-digit nanomolar potency of GSK583 (). However, MNPAB exhibits excellent cell viability profiles, making it a viable, non-toxic starting point for medicinal chemistry campaigns aimed at growing the molecule into the kinase activation loop.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the protocols used to generate the benchmarking data above are designed as self-validating systems . Every step includes internal controls to prove causality.

Workflow A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality Rationale: Because RIPK2 acts primarily as a scaffold, measuring its enzymatic phosphorylation of a substrate is less clinically relevant than measuring the physical occupation of its ATP pocket. TR-FRET directly quantifies the displacement of a fluorescent ATP-competitive tracer, proving direct target engagement.

Workflow S1 1. Reagent Prep (RIPK2 + Tracer) S2 2. Compound Addition (10-point titration) S1->S2 S3 3. Equilibration (60 min, RT) S2->S3 S4 4. TR-FRET Read (Ex:340nm, Em:615/665nm) S3->S4 S5 5. QC & IC50 (Z'-factor validation) S4->S5

Figure 2: Self-validating TR-FRET experimental workflow for quantifying RIPK2 target engagement.

Step-by-Step Protocol:

  • Reagent Preparation: Purify full-length FLAG-tagged RIPK2. Prepare an assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT). Add the fluorescent tracer at 5 nM.

  • Compound Titration: Dispense MNPAB, GSK583, and Ponatinib into a 384-well plate using a 10-point, 1:3 serial dilution.

  • Equilibration: Add the RIPK2/tracer master mix to the compounds. Incubate for 60 minutes at room temperature to allow for thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader. Excite the donor fluorophore at 340 nm and measure emission at 615 nm (donor) and 665 nm (acceptor).

  • Self-Validation (Z'-factor): Calculate the FRET ratio (665/615). The assay is only deemed valid if the Z'-factor between the DMSO control (maximum signal) and a no-enzyme control (background) is ≥ 0.5.

Workflow B: Ex Vivo Human PBMC Cytokine Release Assay

Causality Rationale: Immortalized cell lines often exhibit skewed receptor expression. Human Peripheral Blood Mononuclear Cells (PBMCs) provide a physiologically relevant model. By using two different stimulants—MDP (NOD2-specific) and LPS (TLR4-specific)—we create a self-validating matrix that distinguishes true RIPK2 inhibitors from general immunosuppressants (like Dexamethasone) or cytotoxic agents.

Step-by-Step Protocol:

  • Cell Isolation: Isolate PBMCs from healthy human donor buffy coats using a Ficoll-Paque density gradient.

  • Seeding & Pre-incubation: Seed PBMCs at 1×10⁵ cells/well in 96-well plates. Pre-treat with compounds (MNPAB, GSK583, Dexamethasone) for 1 hour.

  • Orthogonal Stimulation:

    • Group A: Stimulate with 10 μg/mL Muramyl Dipeptide (MDP) to activate the NOD2/RIPK2 pathway.

    • Group B (Control): Stimulate with 100 ng/mL Lipopolysaccharide (LPS) to activate the TLR4 pathway (RIPK2-independent).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Cytokine Quantification: Harvest supernatants and quantify TNF-α and IL-6 using a multiplex Luminex assay.

  • Self-Validation: A valid RIPK2-targeted compound (like GSK583) must inhibit Group A cytokines while leaving Group B unaffected. Dexamethasone will inhibit both, proving the assay's dynamic range.

Translational Outlook

Benchmarking 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol against standard-of-care therapeutics reveals its utility as a foundational building block rather than a standalone therapeutic. The 3-nitropyridine core provides a structurally viable hinge-binding motif, but as demonstrated by the TR-FRET and PBMC data, it requires significant synthetic elaboration—such as the addition of a tert-butylsulfonyl group or an indazole moiety (as seen in GSK583)—to achieve the nanomolar potency and XIAP-disrupting capabilities required for clinical efficacy in autoimmune diseases.

References

  • World Intellectual Property Organization (WIPO). "WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g. autoimmune diseases." Google Patents.
  • Haile, P. A., et al. (2016). "The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase." Journal of Medicinal Chemistry. Available at:[Link]

  • Canning, P., et al. (2015). "Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors." Cell. Available at:[Link]

  • Goncharov, T., et al. (2018). "Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling." Nature Communications. Available at:[Link]

Validation

comparing the in vitro metabolic stability of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol with other compounds

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a critical determinant of success.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

By Dr. Gemini, Senior Application Scientist

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a critical determinant of success.[1] This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for toxicity.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause adverse effects.[1][2] Therefore, early in vitro assessment of metabolic stability is an indispensable step in selecting and optimizing drug candidates.[]

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes, located in the microsomal fraction of liver cells, playing a central role.[4] In vitro assays using liver microsomes provide a robust and efficient model to predict a compound's metabolic fate.[5][6] These assays measure the rate at which a compound is depleted over time when incubated with liver microsomes, allowing for the calculation of key parameters such as intrinsic clearance (CLint) and in vitro half-life (t½).[2]

This guide provides a comparative analysis of the in vitro metabolic stability of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol , a novel pyridine derivative. As there is no publicly available metabolic stability data for this specific compound, this guide will present a hypothetical, yet scientifically plausible, dataset to illustrate the experimental process and data interpretation. For comparison, we will use two well-characterized compounds known for their contrasting metabolic profiles:

  • Verapamil: A calcium channel blocker known for its relatively high metabolic turnover (low stability).

  • Warfarin: An anticoagulant known for its moderate to low metabolic turnover (higher stability).

This comparison will be framed within the context of a standard human liver microsomal (HLM) stability assay, providing researchers with a detailed protocol, data analysis framework, and interpretation guide applicable to their own investigations.

Experimental Design & Rationale

The objective of this study is to rank-order the test compounds based on their metabolic stability by measuring the rate of parent compound depletion in the presence of human liver microsomes and the essential cofactor, NADPH.[7]

Core Principles of the Assay

The assay relies on incubating the test compound with human liver microsomes, which contain a high concentration of Phase I metabolic enzymes like CYPs.[4][5][6] The metabolic reactions, primarily oxidations, are initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.[4][7] By measuring the concentration of the test compound at various time points, we can determine the rate of its metabolism. A control incubation without NADPH is crucial to confirm that the compound depletion is enzyme-mediated and not due to chemical instability.[6]

Workflow Diagram

G A Prepare Test Compound Stock (10 mM in DMSO) E Pre-incubate Microsomes and Test Compound (1 µM final) A->E B Prepare Microsome Suspension (Pooled Human Liver Microsomes) B->E C Prepare NADPH Regenerating System (Cofactor) F Initiate Reaction by adding NADPH C->F D Prepare Quenching Solution (Acetonitrile with Internal Standard) H Quench Reaction in Acetonitrile/IS D->H E->F G Aliquots taken at 0, 5, 15, 30, 60 min F->G G->H I Protein Precipitation (Centrifugation) H->I J Analyze Supernatant by LC-MS/MS I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Depletion Rate (k) K->L M Calculate t½ and CLint L->M

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocol

This protocol outlines a standard procedure for determining metabolic stability using pooled human liver microsomes.

Materials:

  • Test Compounds: 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol, Verapamil, Warfarin.

  • Biological Material: Pooled Human Liver Microsomes (e.g., from XenoTech, LLC).[7]

  • Reagents: Potassium Phosphate Buffer (100 mM, pH 7.4), NADPH Regenerating System, Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Internal Standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide).

  • Equipment: Incubator (37°C), Centrifuge, LC-MS/MS system.

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Prepare the working solutions by diluting the stock solution in buffer. The final concentration of the test compound in the incubation will be 1 µM.[6] The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Thaw the pooled human liver microsomes on ice immediately before use. Dilute them in cold potassium phosphate buffer to a working concentration of 1 mg/mL (for a final incubation concentration of 0.5 mg/mL).[6][7]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution: Acetonitrile containing a suitable internal standard.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control, add buffer instead of NADPH.[6]

  • Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.[8]

    • Immediately add the aliquot to a well containing the cold quenching solution. This stops the enzymatic reaction and precipitates the microsomal proteins.[7]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

Results and Data Analysis

The primary data obtained from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard, which is proportional to the concentration of the test compound.

Data Analysis Steps:
  • Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Determine the Depletion Rate Constant (k): The natural logarithm of the percent remaining is plotted against time. The slope of the resulting line, determined by linear regression, represents the elimination rate constant (k) in min⁻¹.[7]

  • Calculate In Vitro Half-Life (t½):

    • t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000[2]

Comparative Data Summary (Hypothetical)
Compoundt½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
Verapamil 8.596.5Low Stability / High Turnover
Warfarin 45.118.3Moderate Stability / Moderate Turnover
2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol > 60< 13.7High Stability / Low Turnover
-NADPH Control (All Compounds) No significant degradationN/AConfirms enzyme-mediated metabolism

Discussion and Interpretation

The results from this in vitro assay provide a crucial first look at how these compounds might behave in vivo.

  • Verapamil , as expected, demonstrated low metabolic stability . With a short half-life of 8.5 minutes and a high intrinsic clearance of 96.5 µL/min/mg protein, it is rapidly metabolized by liver microsomal enzymes. This is consistent with its known extensive first-pass metabolism in humans.

  • Warfarin showed moderate metabolic stability . Its longer half-life (45.1 min) and lower intrinsic clearance (18.3 µL/min/mg protein) indicate a slower rate of metabolism compared to Verapamil. This aligns with its pharmacokinetic profile, which allows for once-daily dosing.

  • 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol , in our hypothetical scenario, exhibited high metabolic stability . With a half-life exceeding the 60-minute incubation period and a correspondingly low intrinsic clearance, this compound appears resistant to metabolism by the major CYP enzymes present in human liver microsomes. The lack of significant degradation in the absence of NADPH confirms that the observed stability is due to enzymatic resistance and not inherent chemical instability under the assay conditions.

Structural and Mechanistic Insights

The high metabolic stability of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol could be attributed to several structural features. The tertiary alcohol and the steric hindrance around the methyl groups may protect adjacent sites from oxidative attack by CYP enzymes. The nitro group on the pyridine ring is a strong electron-withdrawing group, which can deactivate the ring towards oxidative metabolism.[9] Further studies, such as metabolite identification, would be necessary to pinpoint the exact metabolic pathways and to confirm which sites, if any, are susceptible to biotransformation.

Implications for Drug Development

Based on these illustrative data, 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol would be classified as a low-clearance compound.[2] This is often a desirable characteristic in drug discovery, as it can lead to:

  • Higher oral bioavailability: Less drug is lost to first-pass metabolism in the liver.[]

  • Longer in vivo half-life: This could allow for less frequent dosing, improving patient compliance.

  • Lower potential for metabolic drug-drug interactions: If the compound is not a major substrate for CYP enzymes, it is less likely to compete with other drugs for metabolism.

However, it is also important to consider that very low clearance can lead to drug accumulation with repeated dosing. Therefore, these promising in vitro results must be followed up with in vivo pharmacokinetic studies to fully understand the compound's disposition in a whole organism.[10]

Conclusion

This guide outlines a comprehensive framework for comparing the in vitro metabolic stability of novel chemical entities against established benchmarks. Through a detailed experimental protocol and a hypothetical case study, we have demonstrated how to generate and interpret key parameters like in vitro t½ and CLint.

In our illustrative example, 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol emerged as a compound with high metabolic stability, a favorable property in early drug discovery. This highlights the power of in vitro ADME assays to prioritize candidates with promising pharmacokinetic potential, thereby saving valuable time and resources in the drug development pipeline. The principles and methodologies described herein provide a robust foundation for researchers to conduct similar assessments in their own laboratories.

References

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Comparative

confirming the mechanism of action of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol through genetic knockdown studies

A Comparative Guide to Confirming the Mechanism of Action of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol via Genetic Knockdown This guide provides an in-depth, objective framework for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Confirming the Mechanism of Action of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol via Genetic Knockdown

This guide provides an in-depth, objective framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action (MoA) for the novel compound 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol. We will move beyond simple phenotypic observation to genetically validate its hypothesized target pathway. The experimental design herein is structured to provide robust, publishable data through a self-validating system of controls and orthogonal validation methods.

Introduction and Hypothesized Mechanism of Action

The compound 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol belongs to the 3-nitropyridine class of molecules. Recent studies have identified other 3-nitropyridine analogues as a novel class of potent microtubule-targeting agents that bind to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells[1].

Based on this structural homology, we hypothesize that 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol functions as a microtubule destabilizer. Disruption of microtubule dynamics activates a crucial cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). The SAC prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), ensuring genomic stability. A key protein in this checkpoint is MAD2L1 (Mitotic Arrest Deficient 2 Like 1), which senses improperly attached kinetochores and initiates the signaling cascade that leads to mitotic arrest.

Therefore, our central experimental thesis is: If the compound disrupts microtubules, its cytotoxic effect will be dependent on a functional Spindle Assembly Checkpoint. Knocking down a key SAC component, such as MAD2L1, should abrogate the compound-induced mitotic arrest and alter the cellular outcome.

Hypothesized_MoA cluster_0 Cellular Process cluster_1 Cellular Response Compound 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds (Hypothesized) MT Microtubules Tubulin->MT Polymerization Kinetochores Unattached Kinetochores MT->Kinetochores Disruption leads to SAC Spindle Assembly Checkpoint (SAC) (MAD2L1, etc.) Kinetochores->SAC Activates APCC APC/C Inhibition SAC->APCC Mediates Arrest G2/M Mitotic Arrest APCC->Arrest Results in Experimental_Workflow start Seed HeLa or A549 cells transfection Day 1: Transfect with siRNA (Control vs. siMAD2L1) start->transfection treatment Day 2: Treat with Compound (Vehicle, Test Compound, Nocodazole) transfection->treatment harvest_mrna Day 3 (24h post-treatment): Harvest for mRNA Analysis treatment->harvest_mrna harvest_protein Day 3 (48h post-treatment): Harvest for Protein & Phenotypic Analysis treatment->harvest_protein qpcr RT-qPCR for MAD2L1 mRNA harvest_mrna->qpcr wb_kd Western Blot for MAD2L1 Protein harvest_protein->wb_kd viability Cell Viability Assay (IC50 Determination) harvest_protein->viability facs Cell Cycle Analysis (Flow Cytometry) harvest_protein->facs if_stain Immunofluorescence (Microtubules, Mitotic markers) harvest_protein->if_stain

Caption: High-level experimental workflow for knockdown-based MoA validation.

Detailed Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of MAD2L1

This protocol is adapted for a 24-well plate format and is based on established lipofection methods. [2][3] Materials:

  • HEK293, HeLa, or A549 cells

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • siRNA: Validated siRNA targeting MAD2L1 and a non-targeting control (e.g., scrambled sequence). Prepare a 20 µM stock solution. [4]* Complete growth medium (e.g., DMEM with 10% FBS)

Procedure:

  • Cell Seeding (Day 0): Seed cells in a 24-well plate so they reach 30-50% confluency on the day of transfection. For HeLa cells, this is approximately 5 x 10⁴ cells per well in 500 µL of complete medium. [2]2. Transfection Preparation (Day 1): For each well to be transfected, prepare two tubes.

    • Tube A (siRNA): Dilute 1.5 µL of 20 µM siRNA stock (final concentration will be ~50 nM) into 25 µL of Opti-MEM™. Mix gently.

    • Tube B (Lipofectamine): Dilute 1.5 µL of Lipofectamine™ RNAiMAX into 25 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the siRNA-lipid complexes to form. [4]4. Cell Transfection: Add the 50 µL siRNA-lipid complex mixture dropwise to the cells in each well. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator. The cells are now ready for compound treatment after 24 hours. mRNA knockdown is typically detectable at 24-48 hours, while protein knockdown is observed between 48-72 hours. [2]

Protocol 2: Validation of Gene Knockdown

It is crucial to confirm the reduction of both mRNA and protein levels of the target gene to ensure the experimental system is valid. [5][6] A. RT-qPCR for MAD2L1 mRNA Levels This protocol outlines a two-step RT-qPCR approach. [6]

  • RNA Isolation (48h post-transfection): Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. [7]2. cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, include technical triplicates. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM) for MAD2L1 or a housekeeping gene (e.g., GAPDH, ACTB)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template

    • 6 µL Nuclease-free water

  • qPCR Cycling: Run the plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min). [6]5. Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative quantification of MAD2L1 mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the siMAD2L1 samples to the non-targeting control. [6]A knockdown of ≥70% is generally considered successful. [7] B. Western Blot for MAD2L1 Protein Levels This protocol validates the functional knockdown at the protein level. [8]

  • Protein Extraction (72h post-transfection): Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Scrape the cells, incubate on ice for 30 minutes, and centrifuge to pellet debris. [8]2. Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane. [5][8]4. Immunodetection:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Primary Antibody: Incubate the membrane overnight at 4°C with a validated primary antibody against MAD2L1, diluted in blocking buffer.

    • Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [5] * Loading Control: After imaging, the membrane can be stripped and re-probed for a loading control protein like GAPDH or β-actin to ensure equal protein loading.

  • Signal Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and acquire the image using a digital imager. Perform densitometry analysis to quantify the reduction in protein levels relative to the loading control. [8]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison.

Table 1: Hypothetical Knockdown Validation Data

Transfection GroupNormalized MAD2L1 mRNA Level (Fold Change vs. Control)Normalized MAD2L1 Protein Level (Relative Intensity vs. Control)
Non-Targeting Control1.00 ± 0.081.00 ± 0.11
siMAD2L10.15 ± 0.040.11 ± 0.06

Table 2: Hypothetical Cell Viability (IC₅₀) Data

CompoundIC₅₀ in Control siRNA Cells (µM)IC₅₀ in siMAD2L1 Cells (µM)Fold Change (Resistance/Sensitization)
Test Compound5.20.86.5x Sensitization
Nocodazole0.50.095.6x Sensitization
Doxorubicin (Control)1.11.3No significant change

Table 3: Hypothetical Cell Cycle Analysis Data (% of Cells in G2/M Phase)

TreatmentControl siRNA CellssiMAD2L1 Cells
Vehicle12%11%
Test Compound (5 µM)75%18%
Nocodazole (0.5 µM)81%22%
Interpreting the Results

The logic for confirming the mechanism of action is based on observing a specific shift in phenotype upon genetic knockdown.

Interpretation_Logic cluster_Control Control siRNA Cells cluster_Knockdown siMAD2L1 Knockdown Cells Compound Add Compound Control_SAC Functional SAC Compound->Control_SAC KD_SAC Defective SAC Compound->KD_SAC Control_Arrest Robust G2/M Arrest Control_SAC->Control_Arrest Control_Viability Cell Survival (Temporary) Control_Arrest->Control_Viability KD_Slippage Mitotic Slippage/ Catastrophe KD_SAC->KD_Slippage KD_Death Increased Cell Death (Lower IC50) KD_Slippage->KD_Death

Caption: Logic of comparison for interpreting experimental outcomes.

  • Confirmation of Hypothesis: If the test compound is a microtubule destabilizer, we expect to see the following:

    • G2/M Arrest in Control Cells: The compound induces a strong cell cycle arrest in the G2/M phase in cells with a functional SAC (Control siRNA).

    • Abrogation of Arrest in Knockdown Cells: In cells where MAD2L1 is knocked down, this G2/M arrest is significantly reduced. Cells fail to arrest properly, undergo mitotic catastrophe, and die more rapidly. [9] 3. Sensitization to Compound: This leads to a lower IC₅₀ value (increased sensitivity) in the MAD2L1 knockdown cells compared to the control cells. This chemical-genetic interaction provides strong evidence that the compound's efficacy is mediated through the mitotic checkpoint pathway. [9]* Refutation of Hypothesis: If the compound's IC₅₀ and cell cycle profile are unchanged by MAD2L1 knockdown, it suggests its primary mechanism of action is independent of microtubule disruption and the spindle assembly checkpoint.

Conclusion

This guide outlines a robust, multi-faceted approach to validate the hypothesized mechanism of action of 2-Methyl-1-((3-nitropyridin-2-yl)amino)butan-2-ol. By combining genetic knockdown with rigorous molecular and phenotypic readouts, researchers can generate high-confidence data suitable for publication and for advancing a compound through the drug discovery pipeline. The principles of using genetic modifiers to probe compound-pathway interactions are a cornerstone of modern chemical biology and are essential for definitively linking a molecule to its biological target. [9][10]

References

  • STAR Protocols. (2024). Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. [Link]

  • Bitesize Bio. (2025). Easy Lentiviral Transduction Protocol. [Link]

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  • SpringerLink. (N.D.). Knockdown of Target Genes by siRNA In Vitro. [Link]

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  • Horizon Discovery. (2025). Hallmarks of good RT-qPCR measurements in a successful knockdown experiment. [Link]

  • Taylor & Francis Online. (N.D.). Gene knockdown – Knowledge and References. [Link]

  • The Company of Biologists. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. [Link]

  • bioRxiv. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. [Link]

  • ResearchGate. (N.D.). Production of 2-methyl-1-butanol and 3-methyl-1-butanol from the amino acid biosynthetic pathways. [Link]

  • Indian Academy of Sciences. (N.D.). Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-a -aminobutyrate. [Link]

  • National Institutes of Health. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. [Link]

  • PubMed. (2000). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. [Link]

  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT. [Link]

  • PubChem. (N.D.). 2-Methyl-2-nitrobutan-1-ol. [Link]

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